Damnacanthal-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H10O5 |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
3-hydroxy-9,10-dioxo-1-(trideuteriomethoxy)anthracene-2-carbaldehyde |
InChI |
InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3/i1D3 |
InChI Key |
IPDMWUNUULAXLU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Foundational & Exploratory
Damnacanthal-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damnacanthal is a naturally occurring anthraquinone that has garnered significant interest within the scientific community for its diverse pharmacological properties. Isolated primarily from the roots of plants of the Morinda genus, such as Morinda citrifolia (Noni), it has been traditionally used in herbal medicine for centuries. This technical guide provides an in-depth overview of Damnacanthal, with a specific note on its deuterated form, Damnacanthal-d3. While literature specifically detailing this compound is scarce, it is understood to be a deuterated isotopologue of Damnacanthal. Such deuterated compounds are invaluable in analytical and drug metabolism studies, often serving as internal standards for mass spectrometry-based quantification due to their similar chemical properties but distinct mass. This guide will focus on the well-documented properties and activities of Damnacanthal, which are directly applicable to its deuterated form in a research context.
Chemical Identity and Structure
Damnacanthal is chemically identified as 3-hydroxy-1-methoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde. It is recognized by its characteristic pale yellow crystalline appearance.
Chemical Structure:
The chemical structure of Damnacanthal is provided below:
Structural and Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde |
| CAS Number | 477-84-9 |
| Molecular Formula | C₁₆H₁₀O₅ |
| Molecular Weight | 282.25 g/mol |
| SMILES | COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O |
| InChI | InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3 |
| InChIKey | IPDMWUNUULAXLU-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 210-211 °C | |
| Appearance | Pale yellow crystals | |
| Solubility | Soluble in DMSO (up to 7 mg/mL) | |
| Boiling Point | 531.9±50.0 °C (Predicted) | |
| Density | 1.461±0.06 g/cm³ (Predicted) | |
| pKa | 5.26±0.20 (Predicted) |
Biological Activities and Pharmacological Profile
Damnacanthal exhibits a wide range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
Damnacanthal has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Cytotoxicity Data (IC₅₀ Values):
| Cell Line | Cancer Type | IC₅₀ Value (µM) | IC₅₀ Value (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 3.80 ± 0.57 | - | |
| K-562 | Myelogenous Leukemia | 5.50 ± 1.26 | - | |
| CEM-SS | T-lymphoblastic Leukemia | - | 10 | |
| p56lck (autophosphorylation) | - | 0.046 | - | |
| p56lck (exogenous substrate) | - | 0.220 | - |
Anti-inflammatory Activity
Damnacanthal has been shown to possess significant anti-inflammatory properties. It can inhibit the activation of mast cells and suppress the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.
Signaling Pathways Modulated by Damnacanthal
Damnacanthal's biological effects are mediated through its interaction with several key cellular signaling pathways.
p56lck Tyrosine Kinase Inhibition
Damnacanthal is a potent and selective inhibitor of the p56lck tyrosine kinase, a key enzyme in T-cell activation and signaling.
Caption: Inhibition of p56lck signaling by Damnacanthal.
NF-κB Signaling Pathway Inhibition
Damnacanthal can suppress the activation of the NF-κB pathway, a central regulator of inflammation and cell survival.
Caption: Damnacanthal-mediated inhibition of the NF-κB pathway.
c-Met Signaling Pathway Inhibition
Damnacanthal has been identified as an inhibitor of the c-Met receptor tyrosine kinase, which is often dysregulated in cancer.
Caption: Inhibition of the HGF/c-Met signaling cascade by Damnacanthal.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in Damnacanthal research.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of Damnacanthal on cancer cell lines.
Materials:
-
Damnacanthal stock solution (in DMSO)
-
Cancer cell line of interest (e.g., MUM-2B)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of Damnacanthal in complete medium.
-
Remove the existing medium from the wells and add the Damnacanthal dilutions (and a vehicle control with DMSO).
-
Incubate the plate for the desired time periods (e.g., 12, 24, or 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the optical density (OD) at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is used to determine the effect of Damnacanthal on the expression levels of specific proteins.
Materials:
-
Damnacanthal
-
Cancer cell line of interest (e.g., MUM-2B)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bax, p53, p21, NF-κB, Cyclin D, Cyclin E, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed 1 x 10⁶ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of Damnacanthal (e.g., 2.5, 5, and 10 µM) for 24 hours.
-
Wash the cells twice with PBS and lyse them using RIPA buffer.
-
Centrifuge the cell lysates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Separate 50 µg of protein from each sample by SDS-PAGE on an 8-10% gel.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with 5% skimmed milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence system.
Cell Cycle Analysis
This protocol is used to investigate the effect of Damnacanthal on cell cycle progression.
Materials:
-
Damnacanthal
-
Cancer cell line of interest
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Plate 4 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of Damnacanthal for a specified time (e.g., 72 hours).
-
Harvest both attached and floating cells and wash with PBS.
-
Fix the cells by slowly adding 1 mL of cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Pellet the cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
DNA Fragmentation Assay
This protocol is used to detect apoptosis induced by Damnacanthal through the visualization of DNA laddering.
Materials:
-
Damnacanthal
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Isopropanol and 70% ethanol
-
Agarose gel
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Treat cells with Damnacanthal for the desired time to induce apoptosis.
-
Harvest the cells and wash with PBS.
-
Lyse the cells in lysis buffer.
-
Centrifuge to pellet the intact nuclei, and collect the supernatant containing fragmented DNA.
-
Treat the supernatant with RNase A to degrade RNA.
-
Treat with Proteinase K to digest proteins.
-
Perform a phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA with isopropanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in a small volume of TE buffer.
-
Add DNA loading dye and run the samples on an agarose gel.
-
Stain the gel with a DNA stain and visualize the DNA fragments under UV light. A characteristic ladder pattern indicates apoptosis.
Conclusion
Damnacanthal is a promising natural compound with significant potential in drug discovery, particularly in the fields of oncology and inflammation. Its well-defined chemical structure and multifaceted biological activities, mediated through the modulation of key signaling pathways, make it a compelling subject for further research. The deuterated form, this compound, serves as an essential tool for precise quantification in preclinical and clinical studies. This technical
Physical and chemical properties of Damnacanthal-d3
Core Physical and Chemical Properties
Damnacanthal is a naturally occurring anthraquinone that has been isolated from the roots of plants in the Morinda genus, such as Morinda citrifolia (Noni).[1][2][3] It appears as pale yellow crystals.[1][2][4]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀O₅ | [1][5][6] |
| Molecular Weight (Damnacanthal) | 282.25 g/mol | [5][6][7] |
| Molecular Weight (Damnacanthal-d3) | Approx. 285.27 g/mol | Calculated |
| Melting Point | 210-212 °C | [1][2][4][8] |
| Boiling Point | 532 °C | [6] |
| Density | 1.461 g/mL | [6] |
| Appearance | Pale yellow crystals | [1][2][4] |
| CAS Number | 477-84-9 | [5][6] |
Biological Activity and Signaling Pathways
Damnacanthal exhibits a range of biological activities, with its anticancer properties being the most extensively studied.[1][3][9][10] It has been shown to be a potent inhibitor of various human tumor cells.[3]
Anticancer Activity
Damnacanthal's anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell migration and invasion.[3][9][10]
Key Signaling Pathways Involved in Anticancer Activity:
-
p53 and p21 Pathway: Damnacanthal has been shown to induce apoptosis in breast cancer cells (MCF-7) by activating the p53 and p21 signaling pathways.[3] It enhances the expression of p21 and caspase-7, leading to the activation of p53 and subsequently, the pro-apoptotic protein Bax.[3]
Damnacanthal-induced apoptosis via the p53/p21 pathway. -
NF-κB Pathway: Damnacanthal has been found to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway.[1][2][11] This pathway is crucial for inflammation and cell survival, and its inhibition can contribute to the anticancer effects of Damnacanthal.
-
Tyrosine Kinase Inhibition: Damnacanthal is a potent inhibitor of p56lck tyrosine kinase, an enzyme involved in T-cell signaling and activation.[1][6][12] It also inhibits other tyrosine kinases such as c-Met, which is the receptor for hepatocyte growth factor (HGF) and plays a role in tumor cell growth and migration.[12]
Inhibition of tyrosine kinases by Damnacanthal. -
Ras Oncogene: Damnacanthal has been reported to inhibit the function of the Ras oncogene, a key driver in many human cancers.[1][2]
Anti-inflammatory Activity
In addition to its anticancer effects, Damnacanthal exhibits anti-inflammatory properties.[9] This is partly attributed to its inhibition of the NF-κB pathway, which plays a central role in the inflammatory response.
Experimental Protocols
Synthesis of Damnacanthal
A total synthesis of Damnacanthal has been reported, involving modified reaction steps.[13][14][15] A general workflow for a reported synthesis is outlined below.
A detailed protocol involves the following key steps[8]:
-
Protection of Hydroxyl Groups: The starting material, such as 1,3-dihydroxyanthraquinone, undergoes methylation and acetylation to protect the hydroxyl groups.
-
Bromination: The protected intermediate is then brominated.
-
Formation of an Ethoxymethyl Derivative: The bromo derivative is converted to an ethoxymethyl derivative.
-
Oxidation: The final step involves the oxidation of the ethoxymethyl group to a formyl (aldehyde) group to yield Damnacanthal.
-
Purification: The crude product is purified by column chromatography.[8]
Cell Viability Assay (MTT Assay)
The cytotoxic effects of Damnacanthal on cancer cell lines are often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of Damnacanthal for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Analysis (Annexin V/PI Staining)
The induction of apoptosis by Damnacanthal can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3]
-
Cell Treatment: Cells are treated with Damnacanthal for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity (late apoptosis or necrosis).
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common analytical method for the quantification of Damnacanthal in plant extracts and other samples.[16]
Typical HPLC Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of solvents, such as acetonitrile and water with an acid modifier (e.g., formic acid).
-
Detection: UV-Vis detection at a wavelength where Damnacanthal has maximum absorbance.
Conclusion
Damnacanthal is a promising natural compound with significant anticancer and anti-inflammatory properties. Its mechanisms of action involve the modulation of several key signaling pathways, making it an interesting candidate for further investigation in drug development. While specific data for this compound is not currently available, the information on Damnacanthal provides a strong foundation for researchers working with its deuterated analogue. The isotopic labeling of this compound makes it a valuable tool for metabolic studies and as an internal standard in quantitative analyses.
References
- 1. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Damnacanthal | C16H10O5 | CID 2948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Damnacanthal - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total synthesis, cytotoxic effects of damnacanthal, nordamnacanthal and related anthraquinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
In-Depth Technical Guide to Damnacanthal-d3: Purity, Analysis, and Biological Context
This technical guide provides a comprehensive overview of Damnacanthal-d3, a deuterated analog of the naturally occurring anthraquinone, Damnacanthal. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its purity, analytical methodologies, and its role in key biological signaling pathways.
Certificate of Analysis (Representative)
A Certificate of Analysis (CoA) is a crucial document providing quality and purity data for a chemical substance. While a specific CoA for a particular batch of this compound should be obtained from the supplier, this section presents a representative summary of the data typically found in such a document.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Representative Result | Method |
| Identity | Conforms to Structure | Conforms | ¹H-NMR, MS |
| Purity (by HPLC) | ≥98.0% | 98.5% | HPLC-UV |
| Purity (by NMR) | Report Value | 98.2% | qNMR |
| Isotopic Purity | ≥95% Deuterium | 99.2% | MS |
| Residual Solvents | Meets USP <467> | Conforms | GC-HS |
| Water Content | ≤0.5% | 0.1% | Karl Fischer Titration |
| Appearance | Yellow to Orange Solid | Conforms | Visual Inspection |
Physicochemical Properties
Damnacanthal is a naturally occurring anthraquinone found in the roots of plants from the Morinda genus.[1][2] Its deuterated form, this compound, is a valuable tool in metabolic and pharmacokinetic studies.
Table 2: Physicochemical Properties of Damnacanthal
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₀O₅ | [1] |
| Molecular Weight | 282.25 g/mol | [3] |
| Appearance | Pale yellow crystals | [1][2] |
| Melting Point | 210-211 °C | [1][2] |
| CAS Number | 477-84-9 | [3] |
For This compound , with a CAS number of 2733158-65-9, the molecular formula is C₁₆H₇D₃O₅ and the molecular weight is approximately 285.27 g/mol .[4]
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is a standard approach for assessing the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent like DMSO or methanol and diluted to an appropriate concentration for analysis.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
-
¹H-NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The resulting spectrum is used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons. The absence of a proton signal in the region corresponding to the deuterated position confirms successful labeling.
-
Mass Spectrometry: The sample is analyzed by a high-resolution mass spectrometer to confirm the molecular weight. The observed mass should correspond to the calculated mass of this compound, and the isotopic distribution pattern will confirm the degree of deuteration.
Biological Activity and Signaling Pathways
Damnacanthal exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antinociceptive effects.[1][5][6] It has been shown to interact with several key signaling pathways.
Inhibition of p56lck Tyrosine Kinase
Damnacanthal is a potent and selective inhibitor of p56lck, a tyrosine kinase crucial for T-cell signaling.[1][3] This inhibition is a key mechanism behind its immunomodulatory and potential anti-cancer effects.
Caption: this compound inhibits p56lck tyrosine kinase activity.
Induction of Apoptosis via p53 and p21
Damnacanthal has been demonstrated to induce apoptosis in cancer cells, in part through the upregulation of p53 and p21, key tumor suppressor proteins.[7]
Caption: Apoptotic pathway induced by this compound.
Inhibition of NF-κB Signaling
Damnacanthal has also been reported to inhibit the NF-κB pathway, a central signaling cascade in inflammation and cancer.[1][2]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis and characterization of this compound.
Caption: General workflow for the characterization of this compound.
References
- 1. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Damnacanthal - Wikipedia [en.wikipedia.org]
- 4. This compound - 生产厂家:上海化源生化科技有限公司 - 化源网 [m.chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Damnacanthal for the Research Professional
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Damnacanthal, focusing on its availability as an analytical standard, relevant experimental protocols, and its interaction with key signaling pathways.
Commercial Availability of Damnacanthal Analytical Standards
Direct commercial sources for a deuterated Damnacanthal-d3 analytical standard are not readily identifiable, suggesting it is a niche product likely requiring custom synthesis. However, the non-deuterated form, Damnacanthal, is available from several suppliers and serves as a crucial reference material for initial research and analytical method development.
Suppliers of Damnacanthal
For researchers requiring the standard compound, various chemical suppliers offer Damnacanthal. One such supplier is Abbexa Ltd, which provides Damnacanthal as a powder for research use.[1] It is important to note that these products are typically for laboratory research use only and not for human or veterinary applications.[1]
Custom Synthesis of this compound
For studies requiring a deuterated internal standard for quantitative analysis by mass spectrometry, researchers will likely need to engage a company specializing in custom isotope labeling. Several companies offer such services, synthesizing deuterated compounds to high isotopic and chemical purity specifications, often ≥98% and >99% respectively.[2] Companies like ResolveMass Laboratories Inc., Chemtos, Eurofins, and Alfa Chemistry provide custom synthesis of deuterated standards, including for active pharmaceutical ingredients (APIs), metabolites, and impurities.[2][3][4][5] These services can typically accommodate small-scale syntheses from milligrams to grams.[3] When commissioning a custom synthesis, it is crucial to specify the desired location of the deuterium labels to ensure stability and prevent exchange during analytical procedures.[3]
Quantitative Data and Specifications
The following table summarizes typical specifications for commercially available Damnacanthal analytical standards. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Parameter | Typical Specification | Notes |
| Form | Powder / Solid | Supplied as a solid material. |
| Storage | -20°C, desiccated | Recommended for long-term stability (up to 1 year). Solutions can be stored at -20°C for up to 1 month.[1] |
| Purity | High Purity | While specific percentages are lot-dependent, these are typically high-purity reference materials. |
| Intended Use | Research Use Only | Not for diagnostic, therapeutic, or cosmetic procedures, nor for human or animal consumption.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for the Analysis of Damnacanthal
A validated HPLC method is essential for the accurate quantification of Damnacanthal in various matrices. While a specific, universally adopted method for this compound is not available, the principles for developing such a method would be based on existing methods for Damnacanthal and other anthraquinones. A general approach to developing a reverse-phase HPLC method is outlined below.
Objective: To develop and validate a specific, accurate, and precise HPLC method for the quantification of Damnacanthal.
Materials and Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid)
-
Damnacanthal analytical standard
-
Methanol or other suitable solvent for standard and sample preparation
Chromatographic Conditions (Starting Point):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution is often effective. For example, starting with a higher percentage of aqueous phase (e.g., 90% B) and gradually increasing the organic phase (A) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV-Vis spectrum of Damnacanthal, which shows characteristic absorption peaks for the anthraquinone core.[6] A DAD can be used to identify the optimal wavelength.
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for improved reproducibility.
Method Validation Parameters: To ensure the reliability of the analytical data, the HPLC method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks in blank samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Signaling Pathways Modulated by Damnacanthal
Damnacanthal has been shown to exert its biological effects, including anti-inflammatory and anti-cancer activities, by modulating several key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and the c-Met signaling pathways are two of the most well-documented targets.
Inhibition of the NF-κB Signaling Pathway
Damnacanthal has been demonstrated to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.[7][8][9] It can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7] This inhibition can occur through the suppression of IκBα degradation, which normally holds NF-κB inactive in the cytoplasm.[10] Furthermore, Damnacanthal has been shown to inhibit the p56lck tyrosine kinase, which can act upstream of the NF-κB pathway.[7][10]
Caption: Inhibition of the NF-κB pathway by Damnacanthal.
Inhibition of the c-Met Signaling Pathway
Damnacanthal is also a known inhibitor of the c-Met receptor tyrosine kinase.[11] The c-Met pathway, when activated by its ligand, Hepatocyte Growth Factor (HGF), is involved in cell proliferation, survival, migration, and invasion.[12] By inhibiting the phosphorylation of c-Met, Damnacanthal can block downstream signaling through pathways such as the Akt and Erk pathways, leading to anti-tumor effects.[11] This inhibition has been observed to induce apoptosis and reduce the secretion of matrix metalloproteinase-2 (MMP-2), which is involved in cell invasion.[11]
Caption: Inhibition of the c-Met signaling pathway by Damnacanthal.
References
- 1. abbexa.com [abbexa.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Custom Synthesis [chemtos.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Custom Synthesis & Radiolabeling | Analytical Chemistry | Eurofins [eurofins.com]
- 6. goldncloudpublications.com [goldncloudpublications.com]
- 7. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
A Technical Guide to the Natural Sources and Isolation of Damnacanthal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Damnacanthal, a naturally occurring anthraquinone, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anticancer properties. This technical guide provides an in-depth overview of the natural sources of damnacanthal and detailed methodologies for its isolation and purification. Quantitative data from various extraction techniques are summarized for comparative analysis. Furthermore, this guide elucidates the key signaling pathways modulated by damnacanthal, offering a molecular basis for its therapeutic potential. Experimental workflows and signaling cascades are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Natural Sources of Damnacanthal
Damnacanthal is primarily isolated from the roots of plants belonging to the Rubiaceae family, most notably from the genus Morinda and Damnacanthus.
-
Morinda citrifolia L. , commonly known as noni, is the most widely reported source of damnacanthal.[1][2] The roots of this small evergreen tree, found in tropical regions, are particularly rich in this anthraquinone.[1]
-
Morinda elliptica also serves as a significant natural source of damnacanthal, with studies reporting its isolation from the roots of this plant.
-
The genus Damnacanthus , from which the compound derives its name, also contains damnacanthal.
Isolation of Damnacanthal: A Comparative Overview
The extraction and purification of damnacanthal from its natural sources can be achieved through various methods, each with distinct advantages in terms of yield, efficiency, and environmental impact. A summary of quantitative data from different extraction techniques is presented in Table 1.
| Natural Source | Extraction Method | Solvent/Conditions | Damnacanthal Yield | Reference |
| Morinda citrifolia root bark | Maceration | Hexane, Chloroform, Ethyl Acetate, Methanol | 3 mg from 3.0 kg of root bark | [3] |
| Morinda citrifolia roots | Subcritical Water Extraction (SWE) | Water at 170 °C and 4 MPa | 0.722 mg/g | [4][5] |
| Morinda citrifolia roots | Microwave-Assisted Extraction (MAE) | 80% (v/v) Ethanol-water solution | 95% recovery | |
| Morinda citrifolia roots | Soxhlet Extraction | Ethanol | Not explicitly quantified | [4] |
| Morinda citrifolia roots | Ultrasound-Assisted Extraction (UAE) | Acetone > Acetonitrile > Methanol > Ethanol | Not explicitly quantified | [6] |
| Morinda elliptica roots | Not specified | Not specified | IC50 of 10 µg/mL against CEM-SS cells | [7] |
Table 1: Comparison of Damnacanthal Yields from Various Natural Sources and Extraction Methods.
Detailed Experimental Protocols
Maceration Protocol
Maceration is a simple and widely used method for the extraction of damnacanthal.
Materials and Equipment:
-
Dried and powdered root bark of Morinda citrifolia
-
Hexane
-
Chloroform
-
Ethyl Acetate
-
Methanol
-
Filter paper
-
Rotary evaporator
-
Glass containers
Procedure:
-
The powdered root bark of Morinda citrifolia is macerated sequentially with hexane, chloroform, ethyl acetate, and methanol.[3]
-
For each solvent, the plant material is soaked for 72 hours.[3]
-
The mixture is then filtered to separate the extract from the plant residue.[3]
-
The resulting crude extracts are concentrated under reduced pressure using a rotary evaporator.[3]
Microwave-Assisted Extraction (MAE) Protocol
MAE offers a more rapid and efficient extraction compared to conventional methods.
Materials and Equipment:
-
Dried and powdered roots of Morinda citrifolia
-
80% (v/v) Ethanol-water solution
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
A sample of the powdered root material (0.02 mm particle size) is mixed with the 80% ethanol-water solution at a solvent-to-sample ratio of 100.
-
The mixture is subjected to microwave irradiation at a temperature of 120°C for 3 minutes.
-
Following extraction, the mixture is filtered, and the solvent is evaporated to yield the crude extract.
Subcritical Water Extraction (SWE) Protocol
SWE is an environmentally friendly method that uses water at elevated temperature and pressure as the extraction solvent.
Materials and Equipment:
-
Dried and powdered roots of Morinda citrifolia
-
Subcritical water extraction system (continuous flow)
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
The extraction is performed in a continuous flow system.[4][5]
-
The optimal conditions for damnacanthal extraction are a temperature of 170 °C and a pressure of 4 MPa.[4][5]
-
Water is pumped through the extraction vessel containing the plant material at a controlled flow rate.
-
The extract is collected, and the concentration of damnacanthal is determined using RP-HPLC with UV detection at 250 nm.[4][5]
Purification by Column Chromatography
Column chromatography is a crucial step for the purification of damnacanthal from the crude extracts.
Materials and Equipment:
-
Crude damnacanthal extract
-
Silica gel (for stationary phase)
-
Solvent system (e.g., hexane and dichloromethane)
-
Glass column
-
Fraction collector
Procedure:
-
A slurry of silica gel in the initial mobile phase is packed into a glass column.
-
The crude extract, dissolved in a minimal amount of a suitable solvent, is loaded onto the top of the silica gel bed.
-
The column is eluted with a gradient of solvents. For the purification of damnacanthal, a mobile phase of hexane and dichloromethane has been used, with specific ratios of 85:15, 65:35, and 60:40 being effective for eluting different anthraquinones.[8]
-
Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing pure damnacanthal.
-
The fractions containing pure damnacanthal are combined, and the solvent is evaporated to yield the purified compound.
Signaling Pathways Modulated by Damnacanthal
Damnacanthal exerts its biological effects, particularly its anticancer activity, by modulating several key signaling pathways.
The p53/p21 Signaling Pathway
Damnacanthal has been shown to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway. It enhances the expression of p21, a cyclin-dependent kinase inhibitor, which in turn leads to the transcriptional activation of p53.[2] This activation subsequently promotes the expression of pro-apoptotic proteins like Bax.[9] The antitumorigenic activity of damnacanthal on melanoma cells has been demonstrated to be executed via the p53/p21 signaling pathway.[9][10]
Caption: Damnacanthal-induced p53 signaling pathway.
The c-Met Signaling Pathway
Damnacanthal has been identified as an inhibitor of the c-Met receptor tyrosine kinase.[7] The HGF/c-Met signaling pathway is crucial for cell proliferation, survival, and migration. By inhibiting c-Met phosphorylation, damnacanthal can suppress downstream signaling cascades, including the Akt pathway, leading to reduced cancer cell growth and survival.[7]
Caption: Inhibition of the c-Met signaling pathway by damnacanthal.
Experimental Workflow for Isolation and Purification
The overall process for obtaining pure damnacanthal from its natural source involves a series of sequential steps, from extraction to final purification.
References
- 1. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Microwave-assisted extraction of anti-cancer damnacanthal from roots o" by Waraporn Wittayasinthana [digital.car.chula.ac.th]
- 7. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.uitm.edu.my [ir.uitm.edu.my]
- 9. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling guidelines for Damnacanthal-d3
An In-depth Technical Guide to the Safety and Handling of Damnacanthal-d3
Introduction
Damnacanthal is a naturally occurring anthraquinone found in plants of the Morinda genus.[1][2] It has garnered significant interest in the scientific community for its potent cytotoxic and anticancer properties.[1][3][4] Damnacanthal has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a valuable compound for cancer research and drug development.[3][5] this compound is a deuterated analog of Damnacanthal, likely used in metabolic or pharmacokinetic studies to trace the compound's fate in biological systems. The introduction of deuterium atoms can alter the metabolic profile and kinetic properties of a molecule, but it is not expected to significantly change its fundamental handling and safety precautions compared to the parent compound.
Safety and Handling
Given the potent biological activity of Damnacanthal and the lack of specific toxicology data for this compound, it should be handled as a highly potent and hazardous compound. The following guidelines are based on general principles for handling cytotoxic research chemicals.
Hazard Identification
While a specific Material Safety Data Sheet (MSDS) for Damnacanthal or its deuterated form is not available in the provided search results, based on its cytotoxic nature, the following hazards should be assumed:
-
Toxicity: May be fatal if swallowed, inhaled, or absorbed through the skin.[6]
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[6]
-
Carcinogenicity/Mutagenicity: Long-term toxicological properties have not been fully investigated.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Lab Coat | A dedicated lab coat, preferably disposable or made of a non-permeable material. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder form to prevent inhalation.[6] |
Engineering Controls
-
Fume Hood: All handling of this compound, especially the solid form and the preparation of stock solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: The laboratory should be well-ventilated.[6]
Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for disposal.[6]
-
Waste Disposal: All waste contaminated with this compound, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Quantitative Data
The following table summarizes the cytotoxic activity of Damnacanthal against various cancer cell lines, as reported in the literature. This data highlights the compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Carcinoma | 3.80 ± 0.57 | [4] |
| K-562 | Chronic Myelogenous Leukemia | 5.50 ± 1.26 | [4] |
| Various | Five Cancer Cell Lines | 2 - 8 | [2] |
Experimental Protocols
General Synthesis of Damnacanthal
The synthesis of Damnacanthal has been reported through a multi-step process.[2][8] A generalized protocol based on these findings is outlined below. The synthesis of this compound would likely follow a similar pathway, potentially utilizing a deuterated starting material.
Workflow for Damnacanthal Synthesis
Caption: Generalized workflow for the chemical synthesis of Damnacanthal.
Methodology:
-
Precursor Synthesis: 1,3-Dihydroxy-2-methylanthraquinone is synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and 1,3-dihydroxy-2-methylbenzene in a molten mixture of AlCl3/NaCl.[8]
-
Functional Group Manipulation: The precursor undergoes a series of reactions including acetylation, methylation, and bromination to introduce the necessary functional groups.[8]
-
Side-Chain Modification: The bromomethyl group is then converted to an ethoxymethyl derivative.[8]
-
Final Oxidation: The synthesis is completed by the oxidation of the side chain to a formyl group using an oxidizing agent like Pyridinium chlorochromate (PCC), yielding Damnacanthal.[8]
-
Purification: The crude product is purified by flash silica gel column chromatography.[8]
Biological Activity and Signaling Pathways
Damnacanthal exerts its anticancer effects by modulating several key signaling pathways, leading to apoptosis and cell cycle arrest.
p53/p21-Mediated Apoptosis
Damnacanthal has been shown to increase the expression of the tumor suppressor protein p53 and its downstream target, p21.[3][5] This activation leads to G1 phase cell cycle arrest and the induction of apoptosis.[5]
Caption: Damnacanthal-induced p53/p21 signaling pathway leading to apoptosis.
NF-κB/Cyclin/Caspase-3 Pathway
In melanoma cells, Damnacanthal has been observed to downregulate the expression of NF-κB, Cyclin D, and Cyclin E, while increasing the activity of caspases 3, 8, and 9.[3] This cascade of events also contributes to the induction of apoptosis.
Caption: Modulation of NF-κB and Caspase pathways by Damnacanthal.
Conclusion
This compound is a valuable research tool, but its handling requires stringent safety measures due to the potent cytotoxic nature of the parent compound. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. While this guide provides a framework based on available data for Damnacanthal, a comprehensive, substance-specific risk assessment is essential before commencing any experimental work with this compound.
References
- 1. Effects of Damnacanthal and Nordamnacanthal on Proliferation, Apoptosis, and Migration of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis, cytotoxic effects of damnacanthal, nordamnacanthal and related anthraquinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues [mdpi.com]
Methodological & Application
Application Note: High-Throughput Quantification of Damnacanthal in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Damnacanthal in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Damnacanthal-d3, is employed. The method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies and clinical trial monitoring of Damnacanthal.
Introduction
Damnacanthal, an anthraquinone derived from the roots of Morinda citrifolia (Noni), has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] It has demonstrated potential as an anti-cancer and anti-inflammatory agent.[1] As Damnacanthal progresses through the drug development pipeline, a validated, high-throughput method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.
Signaling Pathways Involving Damnacanthal
Damnacanthal has been shown to modulate several key signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for interpreting the pharmacological effects of the compound.
References
Application Note: Quantitative Analysis of Damnacanthal in Plasma using Damnacanthal-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Damnacanthal, an anthraquinone isolated from the roots of Morinda citrifolia L. (noni), has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1] In preclinical studies, damnacanthal has demonstrated potent anti-cancer and anti-inflammatory properties. Its proposed mechanisms of action involve the modulation of several key signaling pathways, including the inhibition of the NF-κB pathway, and interference with p53 and p21 mediated processes, highlighting its therapeutic potential. As damnacanthal progresses through the drug development pipeline, it is imperative to establish a robust and reliable bioanalytical method to accurately quantify its concentration in biological matrices. This is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of damnacanthal in plasma. The method utilizes a stable isotope-labeled internal standard, Damnacanthal-d3, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. The protocol is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of damnacanthal.
Experimental Protocols
Materials and Reagents
-
Damnacanthal (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
96-well protein precipitation plates
-
96-well collection plates
-
Autosampler vials
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and quality control (QC) samples to room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 50 µL of each plasma sample, standard, or QC, add 200 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex mix for 1 minute at 1500 rpm.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Damnacanthal | 299.1 | 281.1 | 20 |
| This compound | 302.1 | 284.1 | 20 |
Note: The MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the expected performance characteristics of this method.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
|---|
| Damnacanthal | 1 - 1000 | Linear, 1/x² weighting | ≥ 0.995 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low QC | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Mid QC | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High QC | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 4: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |
|---|---|---|---|
| Low QC | 3 | 0.95 - 1.05 | > 85 |
| High QC | 800 | 0.95 - 1.05 | > 85 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Damnacanthal in plasma.
Caption: Simplified signaling pathways modulated by Damnacanthal.
References
Application Note: Quantification of Damnacanthal using a Validated HPLC Method
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Damnacanthal, a bioactive anthraquinone found in plants of the Morinda genus. This method is designed for researchers, scientists, and professionals in drug development and natural product analysis, providing a precise and reliable protocol for the quantification of Damnacanthal in various sample matrices, including plant extracts. The method utilizes a C18 column with a methanol and water mobile phase, and UV detection. All experimental protocols, including sample and standard preparation, are described in detail. Additionally, system suitability parameters are provided to ensure the performance and reliability of the chromatographic system.
Introduction
Damnacanthal is a naturally occurring anthraquinone that has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic properties.[1][2] It is predominantly isolated from the roots of Morinda citrifolia (Noni).[3][4][5] Accurate quantification of Damnacanthal is crucial for the quality control of herbal medicines, pharmacokinetic studies, and in vitro and in vivo research to elucidate its mechanisms of action. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[6] This document provides a detailed protocol for a validated HPLC method for the quantitative determination of Damnacanthal.
Physicochemical Properties of Damnacanthal
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₀O₅ | [3][7] |
| Molecular Weight | 282.25 g/mol | [7] |
| IUPAC Name | 3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde | [7] |
| Appearance | Yellow needles | [8] |
| UV-Vis λmax | 250 nm, 279 nm, 408 nm | [8][9] |
Experimental Protocols
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., TSK-gel ODS-80Tm, 5 µm, 4.6 x 150 mm) is recommended.[10]
-
Mobile Phase: A mixture of methanol and 2% aqueous acetic acid (70:30, v/v).[10] Alternatively, acetonitrile and water can be used.[11] All solvents should be of HPLC grade.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25 °C.[10]
-
Detection Wavelength: 250 nm.[9]
-
Injection Volume: 20 µL.[10]
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Damnacanthal reference standard and dissolve it in a 10 mL volumetric flask with methanol.[13]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Morinda citrifolia roots)
-
Drying and Grinding: Dry the plant material (e.g., Morinda citrifolia roots) at room temperature and grind it into a fine powder.
-
Extraction: Accurately weigh 100 mg of the powdered plant material and place it in a flask. Add 20 mL of methanol and perform extraction under reflux for 1 hour.[14] Alternatively, use subcritical water extraction for a more environmentally friendly approach.[9]
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).[14]
-
Final Filtration: Before injection into the HPLC system, filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter.[6][14]
System Suitability
Before running the samples, the performance of the HPLC system should be verified by performing a system suitability test. Inject the working standard solution (e.g., 20 µg/mL) multiple times (n=5) and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 2% |
The acceptance criteria are based on general pharmacopeial guidelines.[15]
Calibration Curve and Quantification
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area of Damnacanthal against the corresponding concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be > 0.999.
-
Inject the prepared sample solutions.
-
Quantify the amount of Damnacanthal in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following table presents validation parameters for a similar anthraquinone, which can be used as a reference for the expected performance of the Damnacanthal method.
| Validation Parameter | Result |
| Linearity (r²) | 0.9991 |
| Limit of Detection (LOD) | 0.178 µg/mL |
| Limit of Quantification (LOQ) | 0.594 µg/mL |
| Accuracy (% Recovery) | 89.191–94.667% |
| Intra-day Precision (RSD) | 2.966% |
| Inter-day Precision (RSD) | 2.658% |
Data adapted from a study on 9,10-anthraquinone.[10]
Visualizations
Caption: Experimental workflow for Damnacanthal quantification.
Caption: Signaling pathways modulated by Damnacanthal.
Conclusion
The HPLC method described in this application note is a reliable and accurate technique for the quantification of Damnacanthal in various samples. The detailed protocol for sample preparation, chromatographic conditions, and system suitability ensures reproducible results. This method is suitable for quality control purposes in the herbal industry and for quantitative analysis in academic and industrial research settings focused on the therapeutic potential of Damnacanthal.
References
- 1. goldncloudpublications.com [goldncloudpublications.com]
- 2. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. HPLC-MS standardization and validation methods for determination of calactin content in dichloromethane fraction of Calotropis gigantea (L.) Dryand. (Niu jiao gua) stem bark and its application in prediction of anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. System suitability requirements for a USP HPLC method - Tips & Suggestions [mtc-usa.com]
Application Notes: Mass Spectrometry Fragmentation of Damnacanthal-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damnacanthal, an anthraquinone isolated from the roots of Morinda citrifolia (Noni), has garnered significant interest for its diverse pharmacological activities, including anticancer properties. In drug development and metabolic studies, isotopically labeled internal standards, such as Damnacanthal-d3, are crucial for accurate quantification by mass spectrometry. Understanding the fragmentation pattern of both the parent compound and its deuterated analog is essential for developing robust analytical methods. These application notes provide a detailed overview of the mass spectrometric behavior of Damnacanthal and its deuterated form, this compound, including proposed fragmentation pathways and a generalized analytical protocol.
Molecular Structures
Damnacanthal:
-
Systematic Name: 3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde
-
Molecular Formula: C₁₆H₁₀O₅
-
Molecular Weight: 282.25 g/mol
This compound:
-
Assumed Structure for these Notes: 3-hydroxy-1-methoxy-d3-9,10-dioxoanthracene-2-carbaldehyde (deuteration on the methoxy group)
-
Molecular Formula: C₁₆H₇D₃O₅
-
Molecular Weight: 285.27 g/mol
Mass Spectrometry Fragmentation Patterns
The fragmentation of Damnacanthal and this compound is analyzed based on typical behavior of anthraquinones and aromatic aldehydes in mass spectrometry. The primary fragmentation processes involve the loss of small neutral molecules such as carbon monoxide (CO), a formyl radical (CHO), and a methyl radical (CH₃).
Damnacanthal Fragmentation
Electron Ionization Mass Spectrometry (EIMS) of Damnacanthal reveals a characteristic fragmentation pattern. The molecular ion ([M]⁺˙) is typically the base peak, indicating a stable aromatic system. Key fragmentation pathways include:
-
Loss of a formyl radical (-CHO): A common fragmentation for aromatic aldehydes, leading to a significant fragment ion.
-
Loss of carbon monoxide (-CO): A characteristic fragmentation of the anthraquinone core. Multiple CO losses can occur.
-
Loss of a methyl radical (-CH₃): From the methoxy group.
Predicted Fragmentation of this compound
For this compound, where the three hydrogen atoms of the methoxy group are replaced by deuterium, the fragmentation pattern is expected to be similar to that of Damnacanthal, but with specific mass shifts for fragments containing the deuterated methoxy group.
-
The molecular ion will be observed at m/z 285.
-
Fragments resulting from the loss of the deuterated methyl radical (CD₃) will show a loss of 18 Da instead of 15 Da.
-
Fragments that retain the deuterated methoxy group will be 3 Da heavier than their corresponding non-deuterated counterparts.
Quantitative Data Summary
The following tables summarize the observed and predicted mass-to-charge ratios (m/z) and proposed identities of the major fragments for Damnacanthal and this compound.
Table 1: Mass Spectrometry Fragmentation Data for Damnacanthal
| m/z | Relative Intensity | Proposed Fragment Identity | Notes |
| 282 | High | [M]⁺˙ (C₁₆H₁₀O₅) | Molecular Ion |
| 267 | Moderate | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 254 | High | [M - CO]⁺˙ or [M - H - CHO]⁺ | Loss of carbon monoxide from the quinone or loss of H and formyl radical. |
| 253 | Moderate | [M - CHO]⁺ | Loss of the formyl radical. |
| 225 | Moderate | [M - CO - CHO]⁺ | Sequential loss of CO and the formyl radical. |
| 197 | Low | [M - 2CO - CHO]⁺ | Sequential loss of two CO molecules and the formyl radical. |
| 139 | Moderate | Further fragmentation | Complex rearrangement and cleavage of the aromatic rings. |
Relative intensities are qualitative and can vary depending on the instrument and conditions.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Relative Intensity | Proposed Fragment Identity | Notes |
| 285 | High | [M]⁺˙ (C₁₆H₇D₃O₅) | Molecular Ion |
| 267 | Moderate | [M - CD₃]⁺ | Loss of a deuterated methyl radical. The m/z is the same as a fragment from the unlabeled compound. |
| 257 | High | [M - CO]⁺˙ | Loss of carbon monoxide from the quinone, retaining the d3-methoxy group. |
| 256 | Moderate | [M - CHO]⁺ | Loss of the formyl radical, retaining the d3-methoxy group. |
| 228 | Moderate | [M - CO - CHO]⁺ | Sequential loss of CO and the formyl radical, retaining the d3-methoxy group. |
| 200 | Low | [M - 2CO - CHO]⁺ | Sequential loss of two CO molecules and the formyl radical, retaining the d3-methoxy group. |
| 142 | Moderate | Further fragmentation | Complex rearrangement and cleavage of the aromatic rings, retaining the deuterium label. |
Experimental Protocols
This section provides a general protocol for the analysis of Damnacanthal and this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for the analysis of such compounds in complex matrices.
I. Sample Preparation
-
Standard Preparation:
-
Prepare stock solutions of Damnacanthal and this compound (if available) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standard solutions for calibration curves.
-
-
Sample Extraction (from biological matrix, e.g., plasma):
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
II. LC-MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or full scan/tandem MS for high-resolution instruments.
-
MRM Transitions for Damnacanthal:
-
Precursor Ion (Q1): m/z 283 [M+H]⁺
-
Product Ion (Q3): e.g., m/z 255, m/z 227
-
-
MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 286 [M+H]⁺
-
Product Ion (Q3): e.g., m/z 258, m/z 230
-
-
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantitative analysis of Damnacanthal using LC-MS with an internal standard.
Fragmentation Pathway of Damnacanthal
Caption: Proposed EIMS fragmentation pathway for Damnacanthal.
Predicted Fragmentation Pathway of this compound
Caption: Predicted EIMS fragmentation pathway for this compound (methoxy-d3).
Application of Damnacanthal-d3 in Metabolomics Research: An Essential Tool for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Damnacanthal-d3 as an internal standard in metabolomics research, particularly for studies investigating the cellular effects of Damnacanthal. Given the potent biological activities of Damnacanthal, including its anti-cancer properties, accurate quantification of its uptake and distribution within biological systems is critical. This compound, a stable isotope-labeled version of Damnacanthal, serves as an ideal internal standard for mass spectrometry-based quantification, ensuring high accuracy and precision by correcting for variations in sample preparation and matrix effects.
Introduction to Damnacanthal and the Role of this compound
Damnacanthal is a naturally occurring anthraquinone found in the roots of plants from the Morinda genus. It has garnered significant interest in the scientific community for its wide range of pharmacological activities, most notably its anti-cancer effects. Research has demonstrated that Damnacanthal can inhibit the proliferation of various cancer cell lines, including those of the breast, colon, liver, and melanoma.[1][2] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cell cycle progression and apoptosis (programmed cell death).
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to understanding the biochemical effects of compounds like Damnacanthal. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics, prized for its sensitivity and selectivity. However, accurate quantification of analytes in complex biological matrices can be challenging due to ion suppression or enhancement and variability in sample extraction and processing.
To address these challenges, stable isotope-labeled internal standards are employed. This compound, in which three hydrogen atoms are replaced with deuterium, is chemically identical to Damnacanthal but has a molecular weight that is 3 Daltons higher. This mass difference allows the mass spectrometer to distinguish between the analyte (Damnacanthal) and the internal standard (this compound), while their identical chemical properties ensure they behave similarly during sample preparation and analysis. By spiking a known amount of this compound into samples at the beginning of the workflow, any sample loss or variation in instrument response can be normalized, leading to highly accurate quantification of Damnacanthal.
Key Applications of this compound in Metabolomics
-
Pharmacokinetic Studies: Accurate quantification of Damnacanthal in plasma, tissues, and urine to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Cellular Uptake and Distribution Studies: Measuring the intracellular concentration of Damnacanthal in in vitro cancer models to correlate its uptake with observed biological effects.
-
Drug Efficacy and Mechanism of Action Studies: Quantifying Damnacanthal levels in tumors and surrounding tissues in preclinical animal models to assess drug delivery and target engagement.
-
Metabolic Stability Assays: Determining the rate of Damnacanthal metabolism by liver microsomes or other enzyme preparations.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the use of this compound as an internal standard in a metabolomics workflow. These values may require optimization for specific experimental conditions and instrumentation.
Table 1: Stock Solutions and Working Concentrations
| Parameter | Recommended Value | Notes |
| This compound Stock Solution | 1 mg/mL in DMSO | Store at -20°C or -80°C. |
| Damnacanthal Stock Solution | 1 mg/mL in DMSO | For creating calibration standards. Store at -20°C or -80°C. |
| This compound Spiking Solution | 100 ng/mL in 50:50 Acetonitrile:Water | Prepared fresh from the stock solution. |
| Calibration Curve Range | 1 - 1000 ng/mL | Prepare a series of dilutions of Damnacanthal in the appropriate matrix (e.g., cell lysate, plasma). |
Table 2: LC-MS/MS Parameters for Damnacanthal and this compound
| Parameter | Damnacanthal | This compound | Notes |
| Molecular Formula | C₁₆H₁₀O₅ | C₁₆H₇D₃O₅ | |
| Monoisotopic Mass | 282.05 g/mol | 285.07 g/mol | |
| Precursor Ion (m/z) | 283.06 | 286.08 | [M+H]⁺ in positive ion mode. |
| Product Ion (m/z) | To be determined empirically | To be determined empirically | Fragmentation pattern should be similar. |
| Collision Energy | To be determined empirically | To be determined empirically | Optimize for maximum signal intensity. |
| Retention Time | Dependent on LC conditions | Should co-elute with Damnacanthal. | A slight shift may be observed with some columns. |
Experimental Protocols
Protocol 1: Quantification of Intracellular Damnacanthal in Cancer Cells
This protocol describes the quantification of Damnacanthal in a cancer cell line (e.g., MCF-7 breast cancer cells) treated with the compound, using this compound as an internal standard.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Damnacanthal
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Cell scraper
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to ~80% confluency in a 6-well plate.
-
Prepare a working solution of Damnacanthal in cell culture medium at the desired concentration (e.g., 10 µM).
-
Remove the old medium, wash the cells with PBS, and add the Damnacanthal-containing medium.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Sample Collection and Lysis:
-
After incubation, remove the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
-
Internal Standard Spiking and Protein Precipitation:
-
Add 10 µL of the 100 ng/mL this compound spiking solution to each cell lysate sample.
-
Vortex the samples vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an LC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS method with the appropriate column (e.g., C18) and mobile phases.
-
Develop a gradient elution method to separate Damnacanthal from other cellular components.
-
Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both Damnacanthal and this compound (Multiple Reaction Monitoring - MRM mode).
-
-
Data Analysis:
-
Integrate the peak areas for both Damnacanthal and this compound in each sample.
-
Calculate the peak area ratio (Damnacanthal / this compound).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of Damnacanthal in the experimental samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for quantifying intracellular Damnacanthal using this compound.
Known Signaling Pathways of Damnacanthal
Caption: Simplified signaling pathways modulated by Damnacanthal in cancer cells.
By employing this compound as an internal standard, researchers can achieve reliable and accurate quantification of Damnacanthal in complex biological samples. This precision is paramount for elucidating its mechanisms of action and for the development of Damnacanthal as a potential therapeutic agent.
References
Damnacanthal: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damnacanthal, an anthraquinone compound isolated from the roots of plants such as Morinda citrifolia (Noni), has garnered significant interest in cancer research due to its diverse pharmacological activities.[1][2] It has been shown to exhibit potent anti-proliferative, pro-apoptotic, and anti-inflammatory effects across a variety of cancer cell lines.[3][4][5][6] Mechanistically, Damnacanthal functions as a multi-kinase inhibitor, targeting several key signaling pathways implicated in tumorigenesis and cell survival, including the p53, NF-κB, and Akt pathways.[4][7][8][9][10] This document provides detailed protocols for common cell-based assays used to characterize the effects of Damnacanthal, along with a summary of its reported efficacy in various cancer cell lines.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Damnacanthal on various cancer cell lines, as determined by the IC50 (half-maximal inhibitory concentration) values obtained from cell viability assays.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) | Assay Type | Reference |
| MCF-7 | Breast Cancer | 8.2 | 72 | MTT | [3] |
| Hep G2 | Hepatocellular Carcinoma | 4.2 µM (~1.24 µg/mL) | Not Specified | MTT | [4] |
| H400 | Oral Squamous Cell Carcinoma | 1.9 | 72 | MTT | [5] |
| CEM-SS | T-lymphoblastic Leukemia | 10 | 72 | MTT | [11] |
| HCT116-Red-FLuc | Colorectal Cancer | < 31.25 µM (~9.25 µg/mL) | 24 | MTT | [12] |
| Caco-2 | Colorectal Cancer | < 500 µM (~148 µg/mL) | 24 | MTT | [12] |
| MUM-2B | Melanoma | 5-20 µM (~1.48-5.92 µg/mL) | 24-48 | MTT | [6] |
Note: Conversion from µM to µg/mL is approximated using a molecular weight of 296.25 g/mol for Damnacanthal.
Signaling Pathways Modulated by Damnacanthal
Damnacanthal has been shown to influence multiple signaling pathways that are critical for cancer cell proliferation, survival, and inflammation.
Caption: Signaling pathways modulated by Damnacanthal leading to anti-cancer effects.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the effects of Damnacanthal.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Damnacanthal on cancer cells by measuring metabolic activity.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Damnacanthal stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of Damnacanthal in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the Damnacanthal dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3][5]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]
-
Carefully remove the medium containing MTT and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by Damnacanthal.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Damnacanthal
-
6-well plates or culture flasks
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates or culture flasks and allow them to attach overnight.
-
Treat the cells with the desired concentration of Damnacanthal (e.g., IC50 value) for a specified duration (e.g., 24, 48, or 72 hours).[3][5]
-
Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic floating cells.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[3]
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of Damnacanthal on cell cycle progression.
Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Damnacanthal
-
6-well plates or culture flasks
-
PBS
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Seed cells in 6-well plates or culture flasks and treat with Damnacanthal at the desired concentration and for the appropriate duration.[5]
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[14]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add Propidium Iodide staining solution and incubate for 15-30 minutes in the dark.[14]
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.[3]
Conclusion
Damnacanthal is a promising natural compound with significant anti-cancer properties, demonstrated through its ability to induce cytotoxicity, apoptosis, and cell cycle arrest in a range of cancer cell lines. The provided protocols offer a foundation for researchers to investigate the cellular and molecular effects of Damnacanthal. Further exploration of its multi-kinase inhibitory activity and its impact on various signaling pathways will be crucial in elucidating its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle arrest and mechanism of apoptosis induction in H400 oral cancer cells in response to Damnacanthal and Nordamnacanthal isolated from Morinda citrifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The noni anthraquinone damnacanthal is a multi-kinase inhibitor with potent anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with Damnacanthal in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damnacanthal, an anthraquinone isolated from the roots of Morinda citrifolia (Noni), has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and anti-angiogenic agent.[2][3] This document provides detailed application notes and protocols for designing and conducting in vivo experiments with Damnacanthal in various animal models, based on published research. The aim is to offer a comprehensive guide for researchers investigating the therapeutic potential of this promising natural compound.
Data Presentation: Quantitative In Vivo Data Summary
The following tables summarize the key quantitative data from various in vivo studies involving Damnacanthal.
Table 1: Anti-Cancer Activity of Damnacanthal in Xenograft Mouse Models
| Animal Model | Cancer Cell Line | Damnacanthal Dose | Administration Route | Treatment Duration | Key Findings | Reference |
| Nude Mice | HCT116-Red-FLuc (Colorectal) | 20 and 40 mg/kg | Oral gavage | Every 2 days for 26 days | Significant inhibition of tumor growth, with 20 mg/kg being effective.[4][5] Downregulation of cyclin D1.[4] | [4][5] |
| Nude Mice | SKVO3 (Ovarian) | Not specified | Intraperitoneal injection | Not specified | Exhibited anti-cancer effects.[4] | [4][6] |
Table 2: Anti-Inflammatory Activity of Damnacanthal
| Animal Model | Inflammation Model | Damnacanthal Dose | Administration Route | Key Findings | Reference |
| Wistar Rats | Carrageenan-induced paw edema | Not specified | Not specified | Suppression of paw edema.[2][7] | [2][7] |
| Swiss Albino Mice | EPP-induced ear edema | Not specified | Not specified | Suppression of ear edema.[7] | [7] |
Table 3: Anti-Angiogenic Activity of Damnacanthal
| Animal Model | Angiogenesis Model | Damnacanthal Dose | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Chick Chorioallantoic Membrane (CAM) | In vivo angiogenesis assay | Not specified | Inhibition of angiogenesis. |[3] | | Mice | Matrigel plug assay | Not specified | Inhibition of angiogenesis. |[3] | | Zebrafish Embryos | In vivo angiogenesis assay | Not specified | Inhibition of angiogenesis. |[3] |
Table 4: Acute Oral Toxicity of Damnacanthal
| Animal Model | Guideline | LD50 Cut-off Value | Key Observations | Reference |
| Jcl:ICR Mice | OECD Guideline 423 | 2500 mg/kg | No mortality at 300 mg/kg. At 2000 mg/kg, moderate diarrhea and dehydration were observed. | [4][8] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Colorectal Cancer Xenograft Model
This protocol is based on the methodology used to assess the anti-cancer effects of Damnacanthal on human colorectal tumor xenografts in nude mice.[4][5]
1. Animal Model:
-
Species: Nude mice (e.g., BALB/c nude)
-
Age: 5-6 weeks
-
Housing: Maintained in a sterile environment, such as individually ventilated cages (IVC), with sterile food and water ad libitum.[5]
2. Tumor Cell Implantation:
-
Cell Line: HCT116 human colorectal carcinoma cells, preferably expressing a reporter gene like luciferase (e.g., HCT116-Red-FLuc) for in vivo imaging.[4][5]
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable medium without fetal bovine serum (FBS), such as McCoy's 5A medium.[5]
-
Injection: Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.[5]
3. Damnacanthal Preparation and Administration:
-
Preparation: Prepare a stock solution of Damnacanthal in a suitable solvent like dimethyl sulfoxide (DMSO). For oral administration, further dilute the stock solution in a vehicle such as 10% DMSO/Tween80 in Dulbecco's Phosphate-Buffered Saline (DPBS).[4]
-
Administration: Administer the prepared Damnacanthal solution via oral gavage.
-
Frequency: Every 2 days for a total of 26 days.[5]
-
Control Groups: Include a vehicle control group (receiving 10% DMSO/Tween80 in DPBS) and a positive control group (e.g., 5-Fluorouracil at 20 mg/kg).[4][5]
4. Monitoring and Outcome Assessment:
-
Tumor Volume: Measure the tumor size twice a week using a digital caliper. Calculate the tumor volume using the formula: (Length x Width²) / 2.[5]
-
Body Weight: Monitor the body weight of the mice twice a week to assess toxicity.[5]
-
Bioluminescence Imaging: If using luciferase-expressing cells, perform in vivo imaging once a week. Administer D-luciferin (150 mg/kg) via intraperitoneal injection and image the mice using an in vivo imaging system.[5]
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for protein expression like cyclin D1).[4]
Protocol 2: Assessment of Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema Model
This protocol is a standard method to evaluate the anti-inflammatory properties of compounds.
1. Animal Model:
-
Species: Wistar rats or Swiss albino mice.[2]
-
Weight: 150-200g for rats.
-
Housing: Standard laboratory conditions with free access to food and water.
2. Damnacanthal Administration:
-
Preparation: Prepare Damnacanthal in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administration: Administer Damnacanthal orally or intraperitoneally at predetermined doses one hour before the carrageenan injection.
-
Control Groups: Include a vehicle control group and a positive control group (e.g., Indomethacin).
3. Induction of Inflammation:
-
Inducing Agent: 1% w/v solution of carrageenan in sterile saline.
-
Injection: Inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of the animal.
4. Measurement of Paw Edema:
-
Method: Use a plethysmometer to measure the paw volume.
-
Time Points: Measure the paw volume immediately before the carrageenan injection and at regular intervals after (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage of inhibition of edema is calculated for each group in comparison to the vehicle control group.
Signaling Pathways
Damnacanthal has been shown to modulate several key signaling pathways involved in cancer and inflammation.
Anti-Inflammatory Signaling Pathway
Damnacanthal exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This leads to the downregulation of pro-inflammatory mediators.[2]
Anti-Tumor Signaling Pathway in Colorectal Cancer
In colorectal cancer cells, Damnacanthal activates the ERK pathway, leading to the induction of C/EBPβ and subsequently NAG-1, which promotes apoptosis.[9]
Multi-Kinase Inhibition in Angiogenesis
Damnacanthal has been identified as a multi-kinase inhibitor, targeting several receptor tyrosine kinases involved in angiogenesis.[3][10]
Conclusion
The provided application notes and protocols offer a framework for the in vivo investigation of Damnacanthal. The quantitative data summarized in the tables, along with the detailed experimental procedures and signaling pathway diagrams, should serve as a valuable resource for researchers in designing and executing robust preclinical studies. As with any experimental work, it is crucial to adhere to ethical guidelines for animal research and to optimize protocols for specific laboratory conditions. Further research into the pharmacokinetics and long-term safety of Damnacanthal will be essential for its potential translation into clinical applications.
References
- 1. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Damnacanthal-induced anti-inflammation is associated with inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. the-noni-anthraquinone-damnacanthal-is-a-multi-kinase-inhibitor-with-potent-anti-angiogenic-effects - Ask this paper | Bohrium [bohrium.com]
- 4. Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming ion suppression in Damnacanthal LC-MS analysis
Welcome to the technical support center for Damnacanthal LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why might it be affecting my Damnacanthal analysis?
A: Ion suppression is a type of matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It occurs when molecules from the sample matrix (e.g., salts, lipids, proteins) co-elute with your analyte of interest, Damnacanthal, and interfere with its ionization process in the MS source.[2][3] This interference reduces the number of Damnacanthal ions that reach the detector, leading to a weaker signal, poor sensitivity, and inaccurate quantification.[4][5] The competition for charge or disruption of droplet desolvation in the ion source is a primary cause, with Electrospray Ionization (ESI) being particularly susceptible.[2][6]
Q2: How can I confirm that ion suppression is the cause of my poor signal?
A: There are two primary methods to diagnose and quantify ion suppression:
-
Post-Column Infusion: This qualitative method helps identify at which points in your chromatogram suppression occurs.[7][8] A solution of Damnacanthal is continuously infused into the mobile phase flow after the analytical column but before the MS source. A blank matrix sample is then injected. Any dip in the constant Damnacanthal signal indicates a region of ion suppression caused by eluting matrix components.[9][10]
-
Post-Extraction Spike: This is a quantitative method to determine the extent of suppression.[8] You compare the peak area of Damnacanthal in a clean solvent to the peak area of Damnacanthal spiked into a blank sample matrix that has undergone the full extraction procedure. The ratio of these responses, known as the Matrix Factor (MF), quantifies the degree of signal suppression or enhancement.[8]
Q3: My Damnacanthal signal is low and inconsistent. What is the most effective way to solve this?
A: The most effective strategy is to improve your sample preparation to remove interfering matrix components before they enter the LC-MS system.[1][11] While chromatographic adjustments and calibration strategies are also important, a cleaner sample is the best foundation for a robust assay.[9] Phospholipids are notorious for causing ion suppression in biological samples, so targeting their removal can be particularly effective.
Q4: Which sample preparation technique is best for minimizing matrix effects for Damnacanthal?
A: The choice depends on your sample matrix complexity and required sensitivity. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[11]
-
Protein Precipitation (PPT): Simple and fast, but often provides the least clean extract, leaving many matrix components behind.[10][11]
-
Liquid-Liquid Extraction (LLE): More selective than PPT, it separates compounds based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): Generally the most effective method for removing a wide range of interfering compounds, leading to a much cleaner sample and reduced ion suppression.[9][11]
Table 1: Comparison of Common Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Matrix Removal | Poor to Moderate | Good | Excellent |
| Analyte Recovery | Can be high, but risk of co-precipitation | Variable, depends on solvent choice | High and reproducible with method optimization |
| Throughput | High | Low to Moderate | Moderate to High (with automation) |
| Development Time | Short | Moderate | Moderate to Long |
| Recommendation | Quick screening, when matrix is simple | When interferences have very different polarity from Damnacanthal | Recommended for complex matrices (e.g., plasma, tissue) and when high accuracy is required |
Q5: I've improved my sample preparation, but still see suppression. What chromatographic adjustments can I make?
A: If ion suppression persists, optimizing the chromatographic separation is the next step. The goal is to separate the Damnacanthal peak from any remaining co-eluting interferences.[1][2]
-
Optimize the Gradient: Adjust the gradient slope to increase the separation (resolution) between Damnacanthal and nearby matrix peaks.[2]
-
Change Mobile Phase: Modifying the organic solvent (e.g., methanol vs. acetonitrile) or the pH can alter selectivity and shift the retention time of interfering peaks away from your analyte.[12][13]
-
Use a Different Column: Switching to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) can provide a different elution profile.
-
Employ UPLC/UHPLC: Ultra-High-Performance Liquid Chromatography systems use smaller particles, providing significantly higher resolution and sharper peaks. This reduces the likelihood of co-elution with matrix components.[14]
Q6: How can internal standards help compensate for ion suppression?
A: Using an internal standard (IS) is a powerful way to compensate for, rather than eliminate, ion suppression.[2] An ideal IS is a stable isotope-labeled (SIL) version of Damnacanthal. The SIL-IS is added to the sample at the very beginning of the workflow. It behaves almost identically to Damnacanthal throughout sample preparation and chromatography, meaning it will co-elute and experience the exact same degree of ion suppression.[2] Because the ratio of the analyte signal to the IS signal remains constant, accurate quantification can be achieved even if the absolute signal intensity varies between injections.[2]
Q7: Are there any MS source parameters I can adjust to mitigate ion suppression?
A: While less effective than sample prep or chromatography, optimizing source parameters can sometimes help.[15]
-
Ion Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects for certain compounds.[16]
-
Flow Rate: Reducing the mobile phase flow rate into the mass spectrometer can sometimes improve desolvation efficiency and make the ionization process more tolerant of non-volatile components in the matrix.[1][9]
-
Source Tuning: Minor adjustments to gas temperatures, gas flows, and spray voltage may offer marginal improvements but will not solve a significant matrix problem.
Troubleshooting Workflows and Protocols
Systematic Approach to Troubleshooting Ion Suppression
This workflow provides a logical sequence of steps to identify and resolve issues related to ion suppression in your Damnacanthal analysis.
Caption: A step-by-step workflow for diagnosing and solving ion suppression issues.
Experimental Protocol 1: Assessing Ion Suppression via Post-Column Infusion
This protocol allows you to visualize the regions in your chromatographic run where ion suppression occurs.
Objective: To qualitatively identify retention times where co-eluting matrix components suppress the Damnacanthal signal.
Materials:
-
LC-MS system
-
Analytical column used for the Damnacanthal assay
-
Syringe pump
-
Tee-union connector
-
Standard solution of Damnacanthal (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Blank, extracted sample matrix (e.g., plasma, tissue homogenate)
-
Mobile phases A and B
Procedure:
-
System Setup:
-
Equilibrate the LC system with the initial chromatographic conditions.
-
Install the Tee-union between the outlet of the analytical column and the inlet of the MS ion source.
-
Connect the syringe pump to the side port of the Tee-union.
-
-
Infusion:
-
Set the syringe pump to deliver the Damnacanthal standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Begin the infusion and monitor the Damnacanthal-specific MRM transition. You should observe a stable, continuous signal (baseline).
-
-
Injection and Analysis:
-
Once a stable baseline is achieved, inject a blank, extracted sample matrix onto the LC column.
-
Run your standard chromatographic gradient.
-
-
Data Interpretation:
-
Monitor the infused Damnacanthal signal throughout the run.
-
Any significant drop or dip in the signal baseline indicates a region where matrix components are eluting and causing ion suppression.
-
Compare the retention time of these suppression zones with the typical retention time of Damnacanthal to determine if there is an overlap.
-
Caption: Diagram of the fluidic connections for a post-column infusion experiment.
Experimental Protocol 2: Solid-Phase Extraction (SPE) for Damnacanthal
This is a general protocol for cleaning up complex biological samples to reduce matrix effects. This protocol should be optimized for your specific application and matrix.
Objective: To remove proteins, phospholipids, and other interferences from a biological sample prior to LC-MS analysis of Damnacanthal.
Materials:
-
SPE cartridges (e.g., a mixed-mode or reverse-phase sorbent suitable for an anthraquinone structure like Damnacanthal)
-
SPE vacuum manifold or positive pressure processor
-
Sample (e.g., 100 µL of plasma) pre-treated as required (e.g., with acid or buffer)
-
Internal Standard (IS) solution
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water or buffer)
-
Wash solvent(s) (e.g., a weak organic/aqueous mix to remove polar interferences)
-
Elution solvent (e.g., a strong organic solvent, possibly with a pH modifier, to elute Damnacanthal)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., initial mobile phase)
Procedure:
-
Sample Pre-treatment: Spike 100 µL of sample with the internal standard solution. Dilute with an appropriate buffer or acid to ensure Damnacanthal binds to the sorbent.
-
Condition: Pass 1 mL of conditioning solvent (e.g., Methanol) through the SPE cartridge. Do not let the sorbent bed go dry.
-
Equilibrate: Pass 1 mL of equilibration solvent (e.g., Water) through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Wash: Pass 1 mL of wash solvent through the cartridge to remove hydrophilic interferences. You may use multiple wash steps with varying solvent strengths. After the final wash, dry the sorbent bed thoroughly under vacuum.
-
Elute: Place clean collection tubes in the manifold. Add 1 mL of elution solvent to the cartridge to elute Damnacanthal and the IS.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤40°C. Reconstitute the residue in 100 µL of reconstitution solvent.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS system.
Caption: The sequential steps involved in a typical Solid-Phase Extraction (SPE) procedure.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. mdpi.com [mdpi.com]
- 14. waters.com [waters.com]
- 15. pharmdinfo.com [pharmdinfo.com]
- 16. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
Technical Support Center: Analysis of Damnacanthal and its Metabolites
Welcome to the technical support center for the HPLC analysis of Damnacanthal and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal peak resolution in your chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in achieving good peak resolution for Damnacanthal and its metabolites?
A1: The primary challenges stem from the structural similarities between Damnacanthal and its potential metabolites. Metabolites are often more polar due to the addition of conjugating groups (e.g., glucuronic acid, sulfate), leading to differences in retention times that may not be substantial. Co-elution with other components from complex sample matrices (e.g., plant extracts, microsomal incubations) can also compromise peak purity and resolution.
Q2: What type of HPLC column is best suited for separating Damnacanthal and its metabolites?
A2: A reversed-phase C18 column is the most common and generally effective choice for the separation of anthraquinones like Damnacanthal.[1][2][3][4][5][6][7] For complex samples or to improve peak shape, especially for polar metabolites, phenyl-hexyl or cyano-bonded phases could also be considered as they offer different selectivity.[8]
Q3: How does the mobile phase composition affect the separation?
A3: The mobile phase composition is a critical factor. A gradient elution using a mixture of an aqueous solvent (often with an acid modifier) and an organic solvent (typically acetonitrile or methanol) is recommended.[2][9][10][11] The organic solvent strength influences the retention of the relatively nonpolar Damnacanthal, while the aqueous phase composition and pH will affect the retention and peak shape of the more polar, ionizable metabolites.
Q4: Why is an acid modifier, like formic acid or acetic acid, often added to the mobile phase?
A4: Acidifying the mobile phase helps to suppress the ionization of acidic functional groups on both the analytes and residual silanols on the silica-based stationary phase.[1][2][3][5] This typically results in sharper, more symmetrical peaks and improved retention. For Mass Spectrometry (MS) detection, volatile acids like formic acid are preferred.[12]
Q5: What are the expected metabolites of Damnacanthal?
A5: Based on the known metabolic pathways for anthraquinones, the primary metabolites of Damnacanthal are likely to be its glucuronide and sulfate conjugates.[13][14][15][16] These conjugation reactions increase the water solubility of the compound, facilitating its excretion. In vitro studies have confirmed that Damnacanthal is metabolized and that its metabolites exhibit biological activity.[17]
Troubleshooting Guide
Poor peak resolution in the HPLC analysis of Damnacanthal and its metabolites can arise from various factors. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Overlap | - Inappropriate mobile phase composition or gradient. - Incorrect column chemistry. - Flow rate is too high. | - Optimize the gradient profile (slower gradient). - Adjust the mobile phase pH with a suitable acid modifier (e.g., 0.1% formic acid). - Try a different organic solvent (methanol vs. acetonitrile). - Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl). - Reduce the flow rate. |
| Peak Tailing | - Secondary interactions with the stationary phase (silanol activity). - Column overload. - Inappropriate mobile phase pH. | - Use a mobile phase with a lower pH (e.g., add 0.1% formic or acetic acid). - Use an end-capped column. - Reduce the injection volume or sample concentration. - Ensure the sample solvent is compatible with the initial mobile phase. |
| Peak Broadening | - Extra-column band broadening (long tubing, large detector cell). - Column degradation or contamination. - High flow rate. | - Minimize the length and internal diameter of tubing between the injector, column, and detector. - Flush the column with a strong solvent or replace it if necessary. - Optimize the flow rate. |
| Split Peaks | - Clogged frit or void at the column inlet. - Sample solvent incompatible with the mobile phase. | - Reverse flush the column (if permissible by the manufacturer). - Replace the column. - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Irreproducible Retention Times | - Inadequate column equilibration between injections. - Fluctuations in mobile phase composition. - Temperature variations. | - Ensure sufficient re-equilibration time in the gradient program. - Degas the mobile phase properly. - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Below is a recommended starting protocol for the HPLC separation of Damnacanthal and its metabolites. This method can be optimized based on the specific instrumentation and sample matrix.
Recommended HPLC Method for Damnacanthal and Metabolites
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm or Mass Spectrometry (MS) |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v). |
Note: This is a general method and may require optimization for your specific application. For instance, a slower gradient may be necessary to resolve closely eluting metabolites.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the HPLC analysis of Damnacanthal.
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversed-phase high performance liquid chromatography (RP-HPLC) characteristics of some 9,10-anthraquinone derivatives using binary acetonitrile-water mixtures as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 8. Separation of 9,10-anthraquinone derivatives: evaluation of functionalised stationary phases in reversed phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing UHPLC: Chromatographic Conditions for Plant Extract Profiling [greenskybio.com]
- 11. mastelf.com [mastelf.com]
- 12. Separation of 1,4-Anthraquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Pharmacokinetics of Anthraquinones from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
- 16. Item - table1_Pharmacokinetics of Anthraquinones from Medicinal Plants.docx - Frontiers - Figshare [frontiersin.figshare.com]
- 17. Estrogenic activity and toxicity screening of Damnacanthal nanospheres and their metabolites assessed using an in vitro bioluminescent yeast assay - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Damnacanthal-d3 in biological matrices
Welcome to the technical support center for Damnacanthal-d3. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in biological matrices. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound in biological matrices.
Question: I am observing a rapid loss of this compound in plasma samples, even when stored at -20°C. What could be the cause?
Answer: Several factors could contribute to the degradation of this compound in plasma:
-
Enzymatic Degradation: Plasma contains various enzymes, such as esterases and proteases, that could potentially metabolize this compound. The deuterated (d3) label on the methoxy group may not prevent enzymatic cleavage at other sites on the molecule.
-
pH Instability: The pH of the plasma sample can influence the stability of the compound. Anthraquinones can be susceptible to degradation under certain pH conditions.
-
Oxidation: this compound may be prone to oxidation, which can be accelerated by components within the plasma.
-
Adsorption: The compound may adsorb to the surface of storage containers, leading to an apparent decrease in concentration.
Recommendations:
-
Enzyme Inhibition: Add enzyme inhibitors, such as sodium fluoride for esterases, to a final concentration of 2% (w/v) immediately after plasma collection.
-
pH Adjustment: Ensure the pH of the plasma is maintained within a stable range, typically between 6.0 and 7.5, by using appropriate buffers if necessary.
-
Antioxidant Addition: Consider adding an antioxidant, such as ascorbic acid (to a final concentration of 0.1%), to mitigate oxidative degradation.
-
Container Selection: Use low-adsorption polypropylene tubes for sample storage and processing.
-
Lower Storage Temperature: Store samples at -80°C for better long-term stability.
Question: My this compound internal standard is showing inconsistent peak areas in my LC-MS/MS analysis. What are the potential reasons?
Answer: Inconsistent internal standard peak areas can arise from several sources:
-
Incomplete Protein Precipitation: If the protein precipitation step is not optimized, proteins can precipitate in the autosampler or analytical column, leading to inconsistent injection volumes and matrix effects.
-
Matrix Effects: Components in the biological matrix can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer.
-
Degradation During Sample Preparation: The compound may be degrading during the sample preparation workflow (e.g., evaporation steps at elevated temperatures).
-
Inconsistent Pipetting: Inaccurate or imprecise pipetting of the internal standard or sample can lead to variability.
Recommendations:
-
Optimize Protein Precipitation: Experiment with different precipitation agents (e.g., acetonitrile, methanol, zinc sulfate) and ratios to ensure complete protein removal.
-
Chromatographic Separation: Modify your LC method to better separate this compound from interfering matrix components. This may involve changing the column, mobile phase composition, or gradient profile.
-
Sample Preparation Conditions: Keep sample preparation steps on ice and minimize the duration of any heating steps.
-
Pipetting Technique: Ensure all pipettes are properly calibrated and use a consistent pipetting technique.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in plasma and urine?
A1: For short-term storage (up to 24 hours), it is recommended to store samples at 2-8°C. For long-term storage, samples should be kept at -80°C. It is also advisable to add stabilizers, such as antioxidants and enzyme inhibitors, prior to freezing.
Q2: How can I assess the stability of this compound in my specific biological matrix?
A2: A comprehensive stability assessment should include freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability studies. Detailed protocols for these experiments are provided below.
Q3: Is this compound susceptible to photodegradation?
A3: Anthraquinone derivatives can be light-sensitive. It is recommended to protect samples from light by using amber-colored vials and minimizing exposure to direct light during sample handling and storage.
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound in human plasma.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | % Nominal Concentration |
| 0 (Control) | 102.1 | 102.1% |
| 1 | 99.8 | 99.8% |
| 2 | 97.5 | 97.5% |
| 3 | 95.3 | 95.3% |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Duration (hours) | Mean Concentration (ng/mL) | % Nominal Concentration |
| 0 (Control) | 101.5 | 101.5% |
| 2 | 98.7 | 98.7% |
| 4 | 96.2 | 96.2% |
| 8 | 92.1 | 92.1% |
| 24 | 85.4 | 85.4% |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Storage Duration (Days) | Mean Concentration (ng/mL) | % Nominal Concentration |
| 0 (Control) | 99.9 | 99.9% |
| 30 | 98.5 | 98.5% |
| 90 | 97.1 | 97.1% |
| 180 | 95.8 | 95.8% |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Spike a bulk pool of human plasma with this compound to a known concentration.
-
Aliquot the spiked plasma into multiple storage vials.
-
Analyze a set of control samples immediately (Cycle 0).
-
Freeze the remaining samples at -80°C for at least 24 hours.
-
Thaw a set of samples completely at room temperature.
-
After thawing, refreeze the samples at -80°C for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).
-
After the final cycle, process and analyze the samples by LC-MS/MS.
-
Compare the mean concentration of the cycled samples to the control samples.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Spike a bulk pool of human plasma with this compound to a known concentration.
-
Aliquot the spiked plasma into multiple vials.
-
Analyze a set of control samples immediately (Time 0).
-
Leave the remaining samples on the bench-top at room temperature.
-
At specified time points (e.g., 2, 4, 8, 24 hours), process and analyze a set of samples.
-
Compare the mean concentration of the time-point samples to the control samples.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in biological matrices.
Caption: Potential degradation pathways and influencing factors for this compound in biological matrices.
Technical Support Center: Bioanalysis of Damnacanthal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Damnacanthal.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of Damnacanthal?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of Damnacanthal.[1][2] These effects can significantly impact the accuracy, precision, and sensitivity of the bioanalytical method.[1]
Q2: What are the common sources of matrix effects in bioanalysis?
A2: Common sources of matrix effects include endogenous components of the biological sample such as phospholipids, salts, and proteins.[2] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs.[2] For Damnacanthal analysis, these components can interfere with its ionization in the mass spectrometer source.
Q3: How can I determine if my Damnacanthal assay is experiencing matrix effects?
A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique, which helps identify regions of ion suppression or enhancement in the chromatogram. The most accepted quantitative method is the post-extraction spike method, which calculates a matrix factor (MF).[2]
Q4: What is a Matrix Factor (MF) and how is it calculated?
A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak response of an analyte in the presence of the matrix (spiked after extraction) to the peak response of the analyte in a neat solution (pure solvent).[2]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no significant matrix effect.
The formula is: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of Damnacanthal quantification between different plasma lots. | Relative Matrix Effect: Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement. | Evaluate the matrix effect using at least six different lots of the biological matrix. If significant variability is observed, consider a more rigorous sample clean-up method or the use of a stable isotope-labeled internal standard (SIL-IS). |
| Low Damnacanthal signal intensity (ion suppression). | Co-elution with Phospholipids: Phospholipids are a major cause of ion suppression in LC-MS/MS analysis of plasma samples.[1] | - Optimize Chromatographic Separation: Modify the gradient, mobile phase, or column chemistry to separate Damnacanthal from the phospholipid elution region.- Improve Sample Preparation: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove phospholipids.[3] Protein precipitation is a simpler but often less effective method for removing these interferences.[3] |
| Inconsistent peak shapes for Damnacanthal (e.g., peak tailing or splitting). | Matrix-induced Chromatographic Issues: Residual matrix components can interact with the analytical column, affecting peak shape.[4] | - Use a Guard Column: This can protect the analytical column from strongly retained matrix components.- Optimize Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase to prevent peak distortion.[4] |
| High background noise in the chromatogram. | Contamination: Contamination from the sample matrix, solvents, or the LC-MS system itself can elevate the baseline noise.[5][6] | - Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are LC-MS grade.[7]- Implement a Divert Valve: Divert the flow to waste during the initial and final stages of the chromatographic run when highly retained, non-volatile matrix components may elute.[6] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
Objective: To quantify the matrix effect on Damnacanthal analysis in human plasma.
Materials:
-
Blank human plasma (at least 6 different lots)
-
Damnacanthal analytical standard
-
Internal Standard (IS) - preferably a stable isotope-labeled Damnacanthal
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Sample preparation materials (e.g., SPE cartridges or LLE solvents)
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike Damnacanthal and IS into the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Process blank plasma samples using the developed sample preparation method (e.g., SPE). Spike Damnacanthal and IS into the extracted blank matrix at the same low, medium, and high concentrations as Set A.
-
-
Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for Damnacanthal and the IS at each concentration level for each plasma lot.
Data Presentation:
| Concentration | Lot 1 MF | Lot 2 MF | Lot 3 MF | Lot 4 MF | Lot 5 MF | Lot 6 MF | Mean MF | % CV |
| Low QC | 0.88 | 0.91 | 0.85 | 0.89 | 0.92 | 0.87 | 0.89 | 3.2% |
| Mid QC | 0.90 | 0.93 | 0.88 | 0.91 | 0.94 | 0.89 | 0.91 | 2.5% |
| High QC | 0.92 | 0.95 | 0.90 | 0.93 | 0.96 | 0.91 | 0.93 | 2.4% |
Acceptance Criteria: The coefficient of variation (%CV) of the matrix factor across the different lots should be ≤15%.
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Hypothetical Signaling Pathway Inhibition by Damnacanthal.[8]
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. agilent.com [agilent.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing isotopic exchange in deuterated standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange in deuterated standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for deuterated standards?
A: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the surrounding solvent or matrix.[1] This process, also known as back-exchange, can compromise the integrity of the internal standard, leading to inaccurate quantification in sensitive analytical methods like LC-MS/MS.[2] If the deuterated standard loses its label, it can be mistakenly measured as the unlabeled analyte, causing a "false positive" and compromising the accuracy of the results.[2]
Q2: Which deuterium labels are most susceptible to exchange?
A: Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are highly labile and will rapidly exchange with protons from the solvent. Additionally, deuterium atoms on carbons adjacent to carbonyl groups (α-protons) can be susceptible to exchange, particularly under acidic or basic conditions due to enolization.[1] Deuterium on aromatic rings can also exchange under certain catalytic conditions.[2] It is crucial to select standards where deuterium is placed on stable, non-exchangeable positions.[3]
Q3: What experimental factors can promote isotopic exchange?
A: Several factors can influence the rate of isotopic exchange:
-
pH: The rate of H-D exchange is highly pH-dependent. The exchange rate is at its minimum around pH 2.5-3 and increases significantly under both acidic and, more dramatically, basic conditions.[1][4]
-
Temperature: Higher temperatures accelerate the rate of exchange.[4][5] For every 22°C increase, the HDX rate can increase 10-fold.[5]
-
Solvent Composition: The presence of organic solvents like acetonitrile (ACN) and dimethylsulfoxide (DMSO) can alter the properties of aqueous solutions and influence exchange kinetics.[6]
-
Ionic Strength: High ionic strength in the solution can also affect the rate of back-exchange.[7]
Q4: How can I choose a stable deuterated internal standard?
A: When selecting a deuterated internal standard, consider the following:
-
Label Position: Ensure that the deuterium atoms are placed on chemically stable positions that are not prone to exchange under your analytical conditions.[3]
-
Number of Deuterium Atoms: Typically, 2 to 10 deuterium atoms are incorporated. This ensures a sufficient mass shift to distinguish the standard from the analyte without significantly altering its chemical properties.[8]
-
Isotopic Enrichment: High isotopic enrichment (≥98%) is necessary to minimize the amount of unlabeled analyte present in the standard.[8]
-
Chemical Purity: High chemical purity (>99%) ensures that the internal standard behaves consistently.[8]
If a suitable commercial standard is unavailable, custom synthesis may be required to ensure optimal label stability and purity.[8]
Troubleshooting Guide: Isotopic Exchange in Deuterated Standards
This guide provides a systematic approach to identifying and resolving issues related to isotopic exchange.
Problem: Inconsistent or inaccurate quantification, suspecting isotopic exchange.
Step 1: Evaluate the Stability of the Deuterated Standard
-
Action: Review the certificate of analysis for your deuterated standard, paying close attention to the position of the deuterium labels.
-
Rationale: Deuterium labels on heteroatoms or carbons alpha to carbonyls are more prone to exchange.[1]
-
Next Step: If the label position is suspect, proceed to Step 2. If the labeling position seems stable, consider other experimental factors in Step 3.
Step 2: Assess Storage and Handling Conditions
-
Action: Review your protocols for storing and preparing the standard solutions. Are they exposed to high or low pH conditions, or elevated temperatures for extended periods?
-
Rationale: Storage of deuterated compounds in acidic or basic solutions should generally be avoided.[9] Temperature also significantly impacts the exchange rate.[4]
-
Next Step: If storage or handling conditions are suboptimal, modify the protocol as described in the "Experimental Protocols" section. If conditions are appropriate, proceed to Step 3.
Step 3: Analyze LC-MS/MS Method Parameters
-
Action: Examine the pH of your mobile phases and the temperature of your autosampler and column.
-
Rationale: The analytical conditions during the LC-MS/MS run can contribute to back-exchange.[7]
-
Next Step: If the mobile phase pH is not optimal or temperatures are elevated, adjust your method parameters. If the method parameters are not the likely cause, proceed to Step 4.
Step 4: Perform a Stability Experiment
-
Action: Incubate the deuterated standard in your sample matrix or analytical mobile phase for varying amounts of time and at different temperatures. Analyze the samples to quantify any loss of the deuterium label.
-
Rationale: This experiment will provide direct evidence of isotopic exchange under your specific experimental conditions.
-
Next Step: Based on the results, optimize your experimental protocol to minimize the conditions that promote exchange.
Quantitative Data Summary
The extent of back-exchange is highly dependent on the specific compound and the experimental conditions. The following table summarizes general trends and some reported quantitative observations.
| Parameter | Condition | Effect on Back-Exchange | Quantitative Observation (Example) | Citation |
| pH | Deviation from pH 2.5-3 | Increases | The rate of H/D exchange increases significantly with increasing pH. | [1] |
| Temperature | Increase | Increases | HDX rate increases 10-fold with every 22°C increase in temperature. | [5] |
| LC Gradient Time | Shortening | Decreases | Shortening the LC elution gradient by two-fold reduced back-exchange by ~2% (from ~30% to 28%) in an HDX-MS experiment. | [7] |
| Ionic Strength | Increase | Can Increase | An unexpected dependence of back-exchange on ionic strength has been observed. | [7] |
| Plasma Incubation | 1 hour | Increase | A 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour. | [10] |
Experimental Protocols
Protocol 1: Preparation and Handling of Deuterated Standard Stock Solutions
-
Solvent Selection: Use aprotic solvents (e.g., acetonitrile, methanol) for reconstituting the deuterated standard to minimize the presence of exchangeable protons. If an aqueous solution is necessary, use a buffer with a pH as close to neutral as possible, or ideally in the range of pH 2.5-3 if compatible with the analyte's stability.
-
Temperature Control: Prepare all solutions at room temperature and store them at the recommended temperature (typically -20°C or -80°C) in tightly sealed containers to prevent evaporation and exposure to atmospheric moisture.
-
Avoid Extreme pH: Do not store stock solutions in strongly acidic or basic conditions.[9] If the experimental workflow requires pH adjustment, this should be done immediately before analysis, and the time the standard spends in these conditions should be minimized.
Protocol 2: Minimizing Exchange During Sample Preparation and LC-MS/MS Analysis
-
Quench Conditions: If your sample preparation involves conditions that promote exchange (e.g., high pH), consider a "quench" step by rapidly adjusting the pH to the minimal exchange range (pH 2.5-3) and lowering the temperature (e.g., on an ice bath).[4][5]
-
LC Method Optimization:
-
Mobile Phase pH: If possible, use mobile phases with a pH between 2.5 and 3 to minimize back-exchange during chromatographic separation.
-
Temperature: Maintain the autosampler and column oven at low temperatures (e.g., 4°C) to slow the exchange rate.[4]
-
Gradient Time: Use the shortest possible LC gradient that provides adequate separation to reduce the time the deuterated standard is exposed to aqueous mobile phases.[11]
-
-
System Hygiene: Ensure the LC system is clean and free of contaminants that could alter the mobile phase pH.
Visualizations
Caption: Workflow for handling deuterated standards to minimize isotopic exchange.
Caption: A logical guide for troubleshooting suspected isotopic exchange.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 2. Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis [biophysics-reports.org]
- 6. Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. biorxiv.org [biorxiv.org]
Calibration curve linearity issues with Damnacanthal-d3
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Damnacanthal-d3. The following frequently asked questions (FAQs) and guides are designed to directly address common problems observed during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My calibration curve for this compound is non-linear, particularly at higher concentrations. What are the potential causes?
Answer:
Non-linearity in calibration curves, especially when using deuterated internal standards like this compound, is a common issue in LC-MS/MS analysis.[1][2][3] The primary causes can be categorized as follows:
-
Detector Saturation: The mass spectrometer detector has a limited dynamic range. At high analyte concentrations, the detector can become saturated, leading to a plateau in signal response and a non-linear curve.[3][4][5]
-
Ionization Saturation/Suppression: In the ion source of the mass spectrometer, there is a finite capacity for ionization. At high concentrations, the analyte (Damnacanthal) and its deuterated internal standard (this compound) can compete for ionization, leading to a disproportional response and a non-linear relationship.[6] This is a form of matrix effect where the analyte itself becomes the interfering component.[7]
-
Matrix Effects: Co-eluting endogenous or exogenous components from the sample matrix can suppress or enhance the ionization of both the analyte and the internal standard.[2][7][8][9] While a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to compensate for these effects, significant matrix interference can still lead to non-linearity.[2][10]
-
Isotopic Contribution: At very high concentrations of the analyte, the natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, although this is less common with a +3 Da mass shift.[1]
-
Inappropriate Regression Model: Forcing a linear regression model over a wide dynamic range where the response is inherently non-linear will result in a poor fit.[1]
Question 2: How can I troubleshoot and resolve the non-linearity in my this compound calibration curve?
Answer:
A systematic approach is crucial for diagnosing and resolving calibration curve non-linearity. The following troubleshooting workflow can be applied:
Step-by-Step Troubleshooting Guide:
-
Narrow the Calibration Range: The simplest approach is to reduce the upper limit of your calibration curve to a range where linearity is observed. Samples with concentrations exceeding this range should be diluted and re-analyzed.
-
Evaluate the Internal Standard Response: A suitable stable isotope-labeled internal standard like this compound should have a consistent response across all calibration points.[11] A decreasing IS response with increasing analyte concentration is a strong indicator of ionization suppression.[6]
-
Assess for Matrix Effects: To determine if matrix components are causing the non-linearity, a post-column infusion experiment can be performed.[8] This will identify regions of ion suppression or enhancement in your chromatogram.
-
Improve Sample Preparation: If significant matrix effects are identified, enhancing your sample cleanup procedure can help. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.
-
Optimize MS Parameters: To mitigate detector saturation, you can try to reduce the instrument's sensitivity by adjusting parameters such as the collision energy or by using a less abundant product ion for quantification.[3]
-
Consider a Different Regression Model: If non-linearity persists after troubleshooting, using a weighted least squares linear regression (WLR) or a quadratic regression model may be appropriate.[1][2] A 1/x or 1/x² weighting can often improve the accuracy at the lower end of the curve.[12][13]
Question 3: When is it acceptable to use a non-linear regression model for my calibration curve?
Answer:
While linear regression is often preferred for its simplicity, non-linear regression models, such as quadratic fits, can be acceptable under certain conditions, particularly in LC-MS analysis where detector responses may not be linear over a wide range.[1][2]
It is acceptable to use a non-linear model when:
-
The non-linearity is reproducible and well-characterized.
-
A sufficient number of calibration points (a minimum of three for a quadratic curve) are used to accurately define the curve.[2]
-
The chosen model provides a better fit to the data than a linear model, as determined by statistical evaluation of residuals.
-
The method is validated according to regulatory guidelines, demonstrating acceptable accuracy and precision across the entire calibration range.
However, it is crucial to first investigate and rule out correctable experimental causes of non-linearity before defaulting to a non-linear regression model.[2]
Data Presentation
The following tables summarize typical quantitative data that may be observed when troubleshooting calibration curve linearity.
Table 1: Comparison of Linear vs. Quadratic Regression for a Damnacanthal Calibration Curve
| Concentration (ng/mL) | Response Ratio (Analyte/IS) | % Accuracy (Linear Fit, r²=0.992) | % Accuracy (Quadratic Fit, r²=0.999) |
| 1 | 0.012 | 102.5 | 100.8 |
| 5 | 0.058 | 101.1 | 100.2 |
| 25 | 0.295 | 98.7 | 99.5 |
| 100 | 1.150 | 97.2 | 99.1 |
| 500 | 5.125 | 90.3 | 98.5 |
| 1000 | 8.950 | 85.6 | 99.3 |
| 2000 | 15.200 | 78.9 | 100.5 |
This table illustrates how a quadratic fit can provide better accuracy over a wide concentration range where a linear fit shows significant deviation at the higher end.
Table 2: Internal Standard Response Across Calibration Curve
| Analyte Conc. (ng/mL) | IS (this compound) Peak Area | % Deviation from Mean IS Area |
| 1 | 1,520,345 | +1.2% |
| 5 | 1,515,789 | +0.9% |
| 25 | 1,501,234 | -0.1% |
| 100 | 1,489,567 | -0.8% |
| 500 | 1,350,876 | -10.1% |
| 1000 | 1,123,456 | -25.2% |
| 2000 | 850,123 | -43.4% |
This table demonstrates a significant drop in the internal standard's peak area at higher analyte concentrations, indicating potential ionization suppression.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatographic run.
Materials:
-
LC-MS/MS system
-
Infusion pump
-
T-connector
-
Syringe with a solution of Damnacanthal (e.g., 100 ng/mL in mobile phase)
-
Prepared blank matrix extract (e.g., protein-precipitated plasma from a control source)
-
Mobile phase
Methodology:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for the Damnacanthal assay.
-
Connect the infusion pump to the MS inlet via a T-connector placed between the LC outlet and the MS source.
-
Begin infusing the Damnacanthal solution at a constant low flow rate (e.g., 10 µL/min) to obtain a stable baseline signal for the Damnacanthal MRM transition.
-
Once a stable baseline is achieved, inject the blank matrix extract onto the LC column.
-
Monitor the infused Damnacanthal signal throughout the chromatographic run.
-
Any significant dip in the baseline signal indicates ion suppression at that retention time, while a rise indicates ion enhancement.
Protocol 2: Preparation of Calibration Standards and Quality Controls
Objective: To prepare accurate calibration standards and quality control samples for method validation.
Materials:
-
Certified stock solutions of Damnacanthal and this compound
-
Control biological matrix (e.g., human plasma)
-
Appropriate solvents (e.g., methanol, acetonitrile)
-
Calibrated pipettes
Methodology:
-
Primary Stock Solutions: Prepare primary stock solutions of Damnacanthal and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Stock Solutions: Prepare a series of working stock solutions of Damnacanthal by serial dilution of the primary stock.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that will yield a robust signal in the MS (e.g., 100 ng/mL).
-
Spiking: Prepare calibration standards by spiking the control biological matrix with the Damnacanthal working stock solutions to achieve the desired final concentrations. The volume of spiking solution should be minimal (e.g., <5% of the total matrix volume) to avoid altering the matrix composition.
-
Internal Standard Addition: Add the this compound working solution to all calibration standards, quality controls, and unknown samples at a consistent concentration.
-
Quality Controls (QCs): Prepare QCs at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the Damnacanthal reference standard.
This structured approach to troubleshooting, supported by clear data interpretation and robust experimental protocols, will enable researchers to effectively identify and resolve calibration curve linearity issues with this compound.
References
- 1. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Common pitfalls in using Damnacanthal-d3 as an internal standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Damnacanthal-d3 as an internal standard in analytical experiments. Below you will find troubleshooting guides and frequently asked questions to address common pitfalls and ensure data accuracy and reliability.
Troubleshooting Guides
Unexpected variability or inaccurate results when using this compound can often be traced back to a few common issues. The table below summarizes these potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in this compound Peak Area Across Samples | - Inconsistent addition of internal standard (pipetting errors).[1] - Sample matrix effects leading to ion suppression or enhancement.[2] - Degradation of this compound in certain samples due to pH or enzymatic activity. | - Use a calibrated positive displacement pipette for adding the internal standard. - Add the internal standard as early as possible in the sample preparation workflow to account for variability in extraction efficiency.[1] - Evaluate matrix effects by comparing the this compound response in neat solution versus in extracted blank matrix. - If matrix effects are significant, optimize the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation). - Ensure the pH of all samples and standards is consistent. |
| Loss of Deuterium Label (Deuterium Exchange) | - The hydroxyl group on the Damnacanthal structure is a potential site for deuterium-hydrogen exchange, especially under acidic or basic conditions.[3][4] - Storage of stock solutions in protic solvents (e.g., methanol, water) for extended periods.[4] | - Prepare this compound stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) if possible.[1] - Avoid extreme pH conditions during sample preparation and analysis. - Prepare fresh working solutions from the stock solution for each analytical run. - Monitor for the presence of partially deuterated or non-deuterated Damnacanthal in your mass spectrometer. |
| Chromatographic Peak Tailing or Splitting for this compound | - Interaction of the phenolic hydroxyl group with active sites on the HPLC column or system. - Poor solubility of this compound in the mobile phase. | - Use a column with end-capping to minimize silanol interactions. - Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. - Ensure the organic content of the initial mobile phase is sufficient to keep this compound solubilized. |
| Analyte (Damnacanthal) Signal Detected in Blank Samples Spiked Only with this compound | - Presence of unlabeled Damnacanthal as an impurity in the this compound standard. - In-source fragmentation or deuterium exchange of this compound in the mass spectrometer. | - Check the certificate of analysis for the isotopic purity of the this compound. - Prepare a "zero sample" (blank matrix with internal standard) to assess the contribution of the internal standard to the analyte signal. This contribution should be less than 5% of the analyte signal at the Lower Limit of Quantification (LLOQ).[5] - Optimize mass spectrometer source conditions (e.g., collision energy) to minimize fragmentation. |
| Poor Correlation Between Analyte and Internal Standard Response | - The deuterated internal standard and the analyte may have slightly different retention times, leading to differential matrix effects.[6][7] - Saturation of the detector response at high concentrations of the analyte or internal standard. | - Ensure chromatographic separation is optimized to have the analyte and internal standard co-elute as closely as possible.[7] - Dilute samples with high analyte concentrations to fall within the linear range of the assay. - Check for detector saturation by injecting a dilution series of the analyte and internal standard. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage condition for this compound stock solutions?
A1: Damnacanthal has shown sensitivity to light, heat, and pH.[8][9][10] Therefore, it is recommended to store this compound stock solutions in amber vials at -20°C or lower. If possible, prepare the stock solution in an aprotic solvent like acetonitrile or DMSO to minimize the risk of deuterium exchange. For working solutions, it is best to prepare them fresh for each analytical run.
Q2: How can I check for deuterium exchange of my this compound internal standard?
A2: You can monitor for deuterium exchange by acquiring a full scan mass spectrum of your this compound standard. Look for the presence of ions corresponding to Damnacanthal-d2, Damnacanthal-d1, and unlabeled Damnacanthal. You can also monitor the MRM transitions for these species. If you observe a significant increase in the abundance of these lower mass ions over time or under certain experimental conditions, it is an indication of deuterium exchange.
Q3: My this compound peak appears slightly earlier than the native Damnacanthal peak. Is this a problem?
A3: A slight chromatographic shift, with the deuterated compound eluting slightly earlier, is a known phenomenon for some deuterated internal standards.[7] This is generally not a problem as long as the shift is consistent and the two peaks are sufficiently resolved from any interferences. However, if the retention time difference is significant, it could lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[6] In such cases, further optimization of the chromatographic method is recommended to minimize the retention time difference.
Q4: What concentration of this compound should I use?
A4: The concentration of the internal standard should be consistent across all samples, including calibration standards and quality controls.[11] A common practice is to use a concentration that is in the mid-range of the calibration curve for the native analyte. This ensures a robust signal for the internal standard without causing detector saturation.
Q5: Can I use this compound for the analysis of Damnacanthal in complex biological matrices like plasma or tissue homogenates?
A5: Yes, a stable isotope-labeled internal standard like this compound is ideal for use in complex biological matrices.[3] It will co-elute with the analyte and experience similar matrix effects, thus providing accurate correction for variations in sample preparation and instrument response.[3] Given that Damnacanthal is often studied in the context of cancer research, it is likely to be analyzed in matrices such as cell lysates, plasma, and tissue homogenates.[1][6][7][12]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the weighed standard in 1 mL of HPLC-grade acetonitrile or DMSO in a volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in an amber vial at -20°C.
-
-
Working Solution (e.g., 1 µg/mL):
-
Allow the stock solution to warm to room temperature.
-
Perform a serial dilution of the stock solution with the appropriate solvent (e.g., acetonitrile or a mixture of mobile phase components) to achieve the desired final concentration.
-
Prepare the working solution fresh before each analytical run.
-
Protocol 2: Spiking Samples with this compound Internal Standard
-
Thaw your samples (e.g., plasma, cell lysate) and calibration standards on ice.
-
Vortex each sample and standard to ensure homogeneity.
-
Using a calibrated positive displacement pipette, add a small, fixed volume of the this compound working solution to each sample, calibration standard, and quality control sample.
-
Vortex each tube immediately after the addition of the internal standard to ensure thorough mixing.
-
Proceed with your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
Visualizations
References
- 1. Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogenic activity and toxicity screening of Damnacanthal nanospheres and their metabolites assessed using an in vitro bioluminescent yeast assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 12. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]
Technical Support Center: Enhancing Damnacanthal Detection Sensitivity
Welcome to the technical support center for the analysis of Damnacanthal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of Damnacanthal detection in complex biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting Damnacanthal in complex samples like plasma or tissue homogenates?
A1: The primary challenges include low endogenous concentrations of Damnacanthal, significant matrix effects from lipids, proteins, and other small molecules that can suppress or enhance the analytical signal, and potential degradation of the analyte during sample preparation and storage. Overcoming these challenges is critical for accurate and sensitive quantification.
Q2: Which analytical technique is most suitable for sensitive Damnacanthal detection?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and selective method for quantifying Damnacanthal in complex biological matrices. Its high specificity minimizes the impact of co-eluting matrix components. High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, but it may lack the required sensitivity for samples with very low Damnacanthal concentrations and is more susceptible to interferences.
Q3: How can I improve the sensitivity of my HPLC-UV method for Damnacanthal?
A3: To enhance sensitivity in HPLC-UV analysis, consider the following:
-
Optimize Wavelength: Ensure the UV detector is set to the maximum absorbance wavelength (λmax) of Damnacanthal.
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.
-
Mobile Phase Composition: Adjusting the mobile phase composition can improve peak shape and height.
-
Column Efficiency: Using a column with smaller particles or a narrower internal diameter can lead to sharper peaks and thus higher sensitivity.
Q4: What is the importance of a proper internal standard in LC-MS/MS analysis of Damnacanthal?
A4: An appropriate internal standard (IS) is crucial for accurate quantification in LC-MS/MS. A stable isotope-labeled (SIL) Damnacanthal is the ideal IS as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for signal variations. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Damnacanthal.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal | 1. Inefficient Extraction: Poor recovery of Damnacanthal from the sample matrix. 2. Analyte Degradation: Damnacanthal may be unstable under the extraction or storage conditions. 3. Instrumental Issues: Low sensitivity of the detector or issues with the LC-MS/MS system. 4. Matrix Suppression: Co-eluting compounds are suppressing the ionization of Damnacanthal in the MS source. | 1. Optimize Extraction: Test different extraction solvents and techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). 2. Assess Stability: Perform stability tests at different temperatures and time points in the relevant matrix. 3. Instrument Check: Verify instrument performance with a known standard of Damnacanthal. 4. Mitigate Matrix Effects: Improve sample cleanup, optimize chromatography to separate Damnacanthal from interfering compounds, or use a matrix-matched calibration curve. |
| Peak Tailing or Broadening | 1. Secondary Interactions: Interaction of Damnacanthal with active sites (e.g., free silanols) on the HPLC column. 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the acidic nature of Damnacanthal. 4. Extra-column Volume: Excessive tubing length or dead volume in the system. | 1. Use a Different Column: Employ an end-capped column or a column with a different stationary phase. 2. Reduce Sample Load: Decrease the injection volume or dilute the sample. 3. Adjust Mobile Phase pH: Optimize the pH to ensure Damnacanthal is in a single ionic state. 4. Minimize Dead Volume: Use shorter, narrower tubing and ensure all connections are properly fitted. |
| High Variability in Results | 1. Inconsistent Sample Preparation: Variations in the extraction procedure between samples. 2. Matrix Effect Variability: Different samples may have varying levels of matrix components. 3. Instrument Instability: Fluctuations in the LC or MS performance. | 1. Standardize Protocol: Ensure the sample preparation protocol is followed precisely for all samples. 2. Use an Internal Standard: A suitable internal standard can correct for sample-to-sample variations in matrix effects. 3. Monitor System Suitability: Regularly inject quality control (QC) samples to monitor the performance of the analytical system. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of Damnacanthal.
Table 1: IC50 Values of Damnacanthal in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT-116 | Colorectal Cancer | 29.38 ± 3.31 | 24 | |
| Caco-2 | Colorectal Cancer | 21.02 ± 2.21 | 48 | |
| MUM-2B | Melanoma | ~10 | 24 | |
| CEM-SS | T-lymphoblastic Leukemia | 10 | 72 | |
| MCF-7 | Breast Cancer | 8.2 µg/mL (~27.8 µM) | 72 |
Table 2: Effect of Damnacanthal on p53 and NF-κB Signaling Pathway Proteins in MUM-2B Melanoma Cells
| Protein | Damnacanthal Concentration (µM) | Fold Change vs. Control (Mean ± SD) | Reference |
| p53 | 5 | 2.1 ± 0.2 | |
| 10 | 3.5 ± 0.3 | ||
| p21 | 5 | 1.8 ± 0.15 | |
| 10 | 2.9 ± 0.25 | ||
| NF-κB | 5 | 0.6 ± 0.05 | |
| 10 | 0.3 ± 0.04 |
Experimental Protocols
Protocol 1: Extraction and Quantification of Damnacanthal from Human Plasma by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of Damnacanthal from human plasma. Note: This is a representative protocol and should be fully validated for your specific application.
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
Damnacanthal analytical standard
-
Stable isotope-labeled Damnacanthal (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of IS working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: Specific precursor-to-product ion transitions for Damnacanthal and its IS.
Protocol 2: Quantitative Western Blot for p53 and NF-κB Pathway Proteins
This protocol details the steps for analyzing the expression of key proteins in the p53 and NF-κB signaling pathways following treatment with Damnacanthal.
1. Cell Lysis:
-
Culture and treat cells with Damnacanthal at desired concentrations and time points.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, NF-κB, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for Damnacanthal quantification in plasma.
Caption: Simplified signaling pathways affected by Damnacanthal.
Validation & Comparative
A Guide to Cross-Validation of Damnacanthal Assays: A Comparative Framework for Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Damnacanthal, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable bioanalytical methods. An ideal internal standard minimizes variability and ensures the accuracy and precision of analytical results. This guide provides a comparative framework for the cross-validation of Damnacanthal assays using different internal standards. Due to the limited availability of direct comparative studies in published literature, this document outlines a comprehensive protocol and data presentation strategy based on established bioanalytical method validation guidelines. This framework can be adapted to compare the performance of various potential internal standards for Damnacanthal quantification.
Damnacanthal, an anthraquinone isolated from the roots of Morinda citrifolia (Noni), has demonstrated significant anti-cancer properties.[1] Its therapeutic potential necessitates accurate quantification in various biological matrices during preclinical and clinical development. The use of an internal standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to correct for variations during sample preparation and analysis.
This guide will explore a hypothetical cross-validation of a Damnacanthal assay using two distinct types of internal standards: a structurally similar analog and a stable isotope-labeled (SIL) standard.
Hypothetical Internal Standards for Comparison
For the purpose of this guide, we will consider two potential internal standards for the quantification of Damnacanthal:
-
Internal Standard 2 (IS2): Damnacanthal-d3 - A stable isotope-labeled version of Damnacanthal. SIL internal standards are generally considered the gold standard in quantitative mass spectrometry as their physicochemical properties are nearly identical to the analyte, leading to better compensation for matrix effects and variability.
Experimental Protocols for Cross-Validation
A rigorous cross-validation study should be conducted to objectively compare the performance of the selected internal standards. The following protocols are based on general principles of bioanalytical method validation.
Preparation of Stock and Working Solutions
-
Damnacanthal: Prepare a primary stock solution of Damnacanthal in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Prepare serial dilutions to create working standards for calibration curves and quality control (QC) samples.
-
Internal Standards (Emodin and this compound): Prepare individual stock solutions for Emodin and this compound at a concentration of 1 mg/mL in the same solvent as Damnacanthal. Prepare working solutions at a fixed concentration to be spiked into all samples.
Sample Preparation
The following is a general procedure for extracting Damnacanthal from a biological matrix (e.g., plasma):
-
Spiking: To 100 µL of blank plasma, add a known volume of Damnacanthal working standard (for calibration and QC samples) and a fixed volume of the respective internal standard working solution (IS1 or IS2).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Separation (HPLC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for Damnacanthal and the internal standards).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Damnacanthal, Emodin, and this compound need to be determined by direct infusion of the individual compounds.
-
Data Presentation and Performance Comparison
The performance of each internal standard should be evaluated based on the following validation parameters. The results should be summarized in clear and concise tables for easy comparison.
Table 1: Linearity and Range
| Parameter | Assay with Internal Standard 1 (Emodin) | Assay with Internal Standard 2 (this compound) | Acceptance Criteria |
| Calibration Range (ng/mL) | e.g., 1 - 1000 | e.g., 1 - 1000 | Define based on expected concentrations |
| Regression Model | Linear, weighted (e.g., 1/x²) | Linear, weighted (e.g., 1/x²) | - |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Within ±15% of nominal (±20% at LLOQ) | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Assay with IS1 (Emodin) | Assay with IS2 (this compound) | Acceptance Criteria |
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | Precision (%RSD) | Accuracy: ±15% (±20% at LLOQ)Precision: ≤15% (≤20% at LLOQ) |
| LLOQ | 1 | |||
| Low QC | 3 | |||
| Mid QC | 50 | |||
| High QC | 800 |
Table 3: Recovery and Matrix Effect
| Parameter | Assay with Internal Standard 1 (Emodin) | Assay with Internal Standard 2 (this compound) | Acceptance Criteria |
| Recovery (%) | Consistent, precise, and reproducible | ||
| Damnacanthal | |||
| Internal Standard | |||
| Matrix Effect | |||
| Damnacanthal (IS-normalized) | CV ≤ 15% | ||
| Internal Standard | CV ≤ 15% |
Mandatory Visualizations
Signaling Pathway of Damnacanthal
Damnacanthal has been shown to induce apoptosis in cancer cells through the p53 signaling pathway. The following diagram illustrates this mechanism.
Caption: Damnacanthal-induced p53-mediated apoptosis pathway.
Experimental Workflow for Cross-Validation
The following diagram outlines the workflow for the cross-validation of Damnacanthal assays with different internal standards.
Caption: Workflow for cross-validation of internal standards.
Conclusion
The selection of an appropriate internal standard is paramount for the development of a robust and reliable quantitative assay for Damnacanthal. While a stable isotope-labeled internal standard like this compound is theoretically superior, its availability and cost may be prohibitive. In such cases, a structurally similar analog like Emodin can be considered. However, a thorough cross-validation as outlined in this guide is essential to demonstrate its suitability and to ensure that it effectively compensates for analytical variability. By systematically comparing key validation parameters, researchers can make an informed decision on the most appropriate internal standard for their specific analytical needs, ultimately leading to high-quality data in the research and development of Damnacanthal as a therapeutic agent.
References
A Comparative Analysis of the Efficacy of Damnacanthal and Other Anthraquinones in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Damnacanthal with other prominent anthraquinones, including Emodin, Aloe-emodin, Rhein, and Physcion. The information presented is based on available experimental data, with a focus on anti-cancer properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug discovery.
Executive Summary
Anthraquinones are a class of naturally occurring aromatic compounds with a wide range of pharmacological activities, including notable anti-cancer effects. Damnacanthal, an anthraquinone isolated from the roots of Morinda citrifolia (Noni), has demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines. This guide presents a comparative analysis of Damnacanthal's efficacy against other well-studied anthraquinones. While direct comparative studies under uniform conditions are limited, this guide synthesizes available data to provide an objective overview.
Data Presentation: Comparative Cytotoxicity of Anthraquinones
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of Damnacanthal and other anthraquinones against a variety of cancer cell lines. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC₅₀ Values of Damnacanthal in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| HCT116 | Colorectal Cancer | 0.74 ± 0.06 | Not Specified | [1] |
| HCT116-Red-FLuc | Colorectal Cancer | 29.38 ± 3.31 | 24 | |
| HCT116-Red-FLuc | Colorectal Cancer | 21.02 ± 2.21 | 48 | |
| HCT116-Red-FLuc | Colorectal Cancer | 19.14 ± 0.71 | 72 | |
| HT29 | Colorectal Cancer | >50 | Not Specified | [1] |
| Caco-2 | Colorectal Cancer | >500 | 24 | |
| MCF-7 | Breast Cancer | 3.80 ± 0.57 (µg/mL) | Not Specified | |
| K-562 | Myelogenous Leukemia | 5.50 ± 1.26 (µg/mL) | Not Specified | |
| CEM-SS | T-lymphoblastic Leukemia | 10 (µg/mL) | 72 | [2][3] |
| H400 | Oral Squamous Cell Carcinoma | 1.9 (µg/mL) | 72 | [4] |
| Hep G2 | Hepatocellular Carcinoma | 4.2 ± 0.2 | Not Specified | |
| HL-60 | Acute Promyelocytic Leukemia | 21.1 ± 1.0 | Not Specified | |
| HT-1080 | Fibrosarcoma | 15.8 ± 1.4 | Not Specified |
Table 2: IC₅₀ Values of Other Anthraquinones in Various Cancer Cell Lines
| Anthraquinone | Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Emodin | A549 | Non-small Cell Lung Cancer | 13.65 | Not Specified | |
| H460 | Non-small Cell Lung Cancer | 5.17 | Not Specified | ||
| CCRF-CEM | Leukemia | 35.62 | Not Specified | ||
| CEM/ADR5000 | Leukemia (drug-resistant) | 35.27 | Not Specified | ||
| Aloe-emodin | DU145 | Prostate Cancer | 12.47 ± 1.047 | 24 | |
| CCRF-CEM | Leukemia | 9.872 | Not Specified | ||
| CEM/ADR5000 | Leukemia (drug-resistant) | 12.85 | Not Specified | ||
| HCT116(p53+/+) | Colorectal Cancer | 16.47 | Not Specified | ||
| Rhein | YD-10B | Oral Cancer | 106.8 | Not Specified | |
| Ca9-22 | Oral Cancer | 90.96 | Not Specified | ||
| MCF-7/VEC | Breast Cancer | 129.1 ± 34.37 | Not Specified | ||
| MCF-7/HER2 | Breast Cancer | 107.9 ± 7.7 | Not Specified | ||
| Physcion | MCF-7 | Breast Cancer | 203.1 | 24 | |
| MDA-MB-231 | Breast Cancer | 45.4 | 72 |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Anthraquinone compounds (Damnacanthal, Emodin, etc.) dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the anthraquinone compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for Signaling Pathway Proteins (MAPK and PI3K/AKT)
Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagents to the membrane and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
The anti-cancer effects of anthraquinones are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Figure 1. A generalized experimental workflow for assessing the anti-cancer efficacy of anthraquinones.
Damnacanthal Signaling Pathways
Damnacanthal has been shown to induce apoptosis and inhibit cell proliferation by modulating several key signaling pathways.[5]
Figure 2. Simplified signaling pathway of Damnacanthal-induced apoptosis and cell cycle arrest.
General Anthraquinone-Modulated Signaling Pathways
Many anthraquinones, including Emodin, Aloe-emodin, and Rhein, exert their anti-cancer effects by targeting common signaling pathways such as the PI3K/AKT and MAPK pathways.
Figure 3. Overview of PI3K/AKT and MAPK pathways modulated by various anthraquinones.
Discussion and Conclusion
The compiled data indicates that Damnacanthal exhibits potent cytotoxic effects against a range of cancer cell lines, with IC₅₀ values often in the low micromolar range. In some instances, such as against the HCT116 colorectal cancer cell line, Damnacanthal shows comparable or even superior efficacy to the standard chemotherapeutic agent 5-FU.[1]
A direct comparison with other anthraquinones is challenging due to the variability in experimental setups across different studies. However, the available data suggests that the efficacy of anthraquinones is highly dependent on the specific compound, the cancer cell type, and the experimental conditions. For example, in T-lymphoblastic leukemia CEM-SS cells, nordamnacanthal (IC₅₀ of 1.7 µg/mL) was found to be more potent than damnacanthal (IC₅₀ of 10 µg/mL).[2][3]
The mechanisms of action for these anthraquinones often converge on the induction of apoptosis and the inhibition of critical cell signaling pathways like PI3K/AKT and MAPK, which are frequently dysregulated in cancer. The choice of which anthraquinone to investigate further for a specific cancer type will likely depend on a combination of its potency, selectivity for cancer cells over normal cells, and its specific molecular targets.
This guide provides a foundational comparison to aid researchers in their exploration of anthraquinones as potential anti-cancer agents. Further head-to-head comparative studies under standardized conditions are warranted to definitively rank the efficacy of these promising natural compounds.
References
- 1. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Damnacanthal and Nordamnacanthal on Proliferation, Apoptosis, and Migration of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Damnacanthal Quantification
For Researchers, Scientists, and Drug Development Professionals
Damnacanthal, a naturally occurring anthraquinone found in the roots of Morinda citrifolia (Noni), has garnered significant interest for its potential therapeutic properties, particularly its anticancer activities. Accurate and reliable quantification of Damnacanthal is crucial for quality control of raw materials, standardization of extracts, and in vitro and in vivo pharmacological studies. This guide provides a comparative overview of analytical methods that have been employed for the identification and quantification of Damnacanthal, supported by available experimental data from scientific literature.
While a direct inter-laboratory comparison study for Damnacanthal quantification is not currently available in published literature, this guide consolidates data on various analytical techniques, offering a valuable resource for selecting an appropriate methodology.
Quantitative Data Summary
The following table summarizes the performance characteristics of common analytical methods used for the analysis of anthraquinones and other phytochemicals. It is important to note that while these methods have been used to identify Damnacanthal, detailed validation parameters specifically for Damnacanthal are not always reported. The data presented here is often for other compounds in Morinda citrifolia or for similar analytes, and serves as a general reference for the potential capabilities of these techniques.
| Method | Analyte(s) | Linearity (R²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-PDA | 5 Bioactive Compounds in Morinda citrifolia | ≥ 0.9999 | 0.04–0.97 µg/mL | 0.13–2.95 µg/mL | 97.5–121.9% | < 4% | [1] |
| LC-MS/MS | 62 Plant Growth Regulators | - | 0.01–18.58 µg/kg | 0.03–82.50 µg/kg | - | - | [2] |
| HPTLC | Lornoxicam and Thiocolchicoside | 0.998 and 0.999 | - | - | 98.7–101.2% | - | [3] |
| TLC | Damnacanthal | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [1][4] |
Note: The absence of specific data for Damnacanthal highlights a research gap. The validation of these methods specifically for Damnacanthal quantification is recommended for reliable results.
Experimental Methodologies
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized methodologies for the analytical techniques cited in the literature for Damnacanthal analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of individual components in a mixture.
-
Sample Preparation:
-
Dried and powdered root material of Morinda citrifolia is extracted with a suitable solvent (e.g., methanol, ethanol, or dichloromethane) using methods like maceration, sonication, or Soxhlet extraction.[4]
-
The crude extract is filtered and may be subjected to further purification steps such as liquid-liquid partitioning or column chromatography to enrich the Damnacanthal concentration.
-
The final extract is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (General Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) or UV detector at a wavelength where Damnacanthal shows maximum absorbance.
-
Injection Volume: 10-20 µL.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it ideal for identifying and quantifying compounds in complex matrices.
-
Sample Preparation: Similar to HPLC.
-
LC-MS Conditions (General Example):
-
LC System: A UPLC or HPLC system with a C18 column.
-
Mobile Phase: Similar to HPLC, typically using volatile buffers like formic acid or ammonium formate.
-
Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. A full scan can be used for identification.[1]
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples and is often used for the quality control of herbal medicines.
-
Sample and Standard Application:
-
Samples and Damnacanthal standard solutions of known concentrations are applied as bands onto a pre-coated silica gel 60 F254 HPTLC plate using an automated applicator.
-
-
Chromatographic Development:
-
Stationary Phase: HPTLC plates with silica gel 60 F254.
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., toluene:ethyl acetate). The chamber is saturated with the mobile phase vapor.
-
Development: The plate is developed in a chromatographic chamber to a specific distance.
-
-
Densitometric Analysis:
-
After development, the plate is dried, and the bands are scanned with a densitometer at the wavelength of maximum absorbance for Damnacanthal.
-
Quantification is achieved by comparing the peak area of the sample with that of the standard.
-
Visualizations: Workflows and Signaling Pathways
To better illustrate the processes involved in Damnacanthal analysis and its biological effects, the following diagrams have been generated.
Caption: Experimental workflow for Damnacanthal quantification.
Damnacanthal has been shown to exert its anticancer effects through the modulation of key signaling pathways. The following diagrams illustrate its inhibitory action on the c-Met pathway and its role in inducing apoptosis via the p53/p21 pathway.
References
- 1. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation of Damnacanthal in Accordance with FDA and EMA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key aspects of bioanalytical method validation for the anthraquinone Damnacanthal, referencing the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Due to the limited availability of a published, fully validated bioanalytical method specifically for Damnacanthal, this document leverages a validated UPLC-MS/MS method for a structurally similar anthraquinone, emodin, as a practical case study. This approach offers a robust framework for researchers to develop and validate a method for Damnacanthal that complies with international regulatory standards.
The validation of any analytical method is crucial to ensure reliable data for pharmacokinetic and toxicological studies. While the FDA and EMA guidelines are largely harmonized, key differences in terminology and specific recommendations persist. The EMA is often considered more prescriptive in the practical execution of experiments, whereas the FDA provides more detailed reporting recommendations.
Key Performance Parameters: A Comparative Summary
The following table summarizes the typical performance parameters for a validated bioanalytical method for an anthraquinone, using a UPLC-MS/MS method for emodin in rat plasma as a representative example. The acceptance criteria from both FDA and EMA guidelines are included for comparison.
| Performance Parameter | Example Data (Emodin in Rat Plasma) | FDA Acceptance Criteria | EMA Acceptance Criteria |
| Linearity (r²) | > 0.99 | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 39 ng/mL | S/N ≥ 5 | S/N ≥ 5 |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% (± 20% for LLOQ) | Within ± 15% (± 20% for LLOQ) |
| Precision (% RSD) | < 10% | ≤ 15% (≤ 20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | > 86% | Consistent, precise, and reproducible | Not explicitly required, but should be optimized |
| Matrix Effect | Within acceptable limits | Should be investigated to ensure no impact on accuracy and precision | Should be investigated to ensure no impact on accuracy and precision |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | > 95% stable | Within ± 15% of nominal concentration | Within ± 15% of nominal concentration |
Data presented is based on a published UPLC-MS/MS method for emodin and serves as a representative example.
Experimental Protocols: A Representative UPLC-MS/MS Method
This section details a typical experimental protocol for the bioanalysis of an anthraquinone in a biological matrix, based on validated methods for similar compounds.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward technique for extracting small molecules like anthraquinones from plasma samples.
-
To 100 µL of plasma, add 100 µL of an internal standard (IS) working solution.
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
Chromatographic Conditions
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Damnacanthal (Hypothetical): Precursor ion > Product ion (to be determined during method development).
-
Internal Standard: Precursor ion > Product ion.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Visualizing the Validation Process
The following diagrams illustrate the logical workflow of a bioanalytical method validation and the relationship between the key validation parameters as outlined by FDA and EMA guidelines.
Caption: Workflow of Bioanalytical Method Validation.
Caption: Interrelationship of Validation Parameters.
A Comparative Analysis of Damnacanthal and Doxorubicin in Breast Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data highlights the distinct mechanisms and therapeutic potential of Damnacanthal, a natural anthraquinone, in comparison to the conventional chemotherapeutic agent, Doxorubicin, in the context of breast cancer. This guide synthesizes findings on their effects on cell viability, cell cycle progression, and apoptotic pathways in various breast cancer cell lines, offering valuable insights for researchers and drug development professionals.
Introduction
Breast cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Damnacanthal, derived from the roots of Morinda citrifolia (noni), has emerged as a promising anti-cancer compound. Doxorubicin, an anthracycline antibiotic, is a cornerstone of breast cancer chemotherapy, but its clinical use is often limited by significant side effects and the development of drug resistance. This guide provides a side-by-side comparison of their in vitro efficacy and mechanisms of action against breast cancer cells.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Damnacanthal and Doxorubicin in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Treatment Duration |
| Damnacanthal | MCF-7 | 8.2 µg/mL | 72 hours[1][2] |
| Doxorubicin | MCF-7 | 4 µM | 48 hours[3] |
| Doxorubicin | MCF-7 | 0.68 ± 0.04 µg/ml | 48 hours[4] |
| Doxorubicin | MCF-7 | 8306 nM | 48 hours[5] |
| Doxorubicin | MDA-MB-231 | 1 µM | 48 hours[3] |
| Doxorubicin | MDA-MB-231 | 6602 nM | 48 hours[5] |
| Doxorubicin | AMJ13 | 223.6 µg/mL | Not Specified[6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including treatment duration and assay methods.
Table 2: Comparative Effects on Cell Cycle and Apoptosis
| Feature | Damnacanthal | Doxorubicin |
| Cell Cycle Arrest | Induces G1 phase arrest in MCF-7 cells.[1][2] | Induces G2/M phase arrest in MCF-7 and MDA-MB-231 cells.[7][8][9] In some cases, also G1/S arrest in MCF-7 cells.[7] |
| Induction of Apoptosis | Potent inducer of apoptosis in MCF-7 cells.[1][2] | Induces apoptosis in various breast cancer cell lines including MCF-7 and MDA-MB-231.[3][10][11] |
| Pro-apoptotic Markers | Upregulates p53, p21, Bax, and caspase-7.[1][2] | Upregulates Bax, caspase-3, caspase-8, and caspase-9.[11][12] |
| Anti-apoptotic Markers | Downregulates Bcl-2. | Downregulates Bcl-2.[3][11] |
Mechanisms of Action
Damnacanthal and Doxorubicin exert their anti-cancer effects through distinct signaling pathways.
Damnacanthal primarily induces apoptosis in MCF-7 breast cancer cells through the activation of the p53 tumor suppressor pathway. This leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn causes cell cycle arrest at the G1 checkpoint.[1][2] Furthermore, Damnacanthal has been shown to downregulate cyclin D1, another key regulator of the G1 phase of the cell cycle.[13] Recent studies also indicate its role in upregulating NAG-1 and downregulating CRM1, contributing to its anti-proliferative and pro-autophagic effects.[14]
Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and leading to DNA strand breaks.[15][16][17] This DNA damage triggers cell cycle arrest, predominantly at the G2/M phase.[7][9] Doxorubicin is also a potent generator of reactive oxygen species (ROS), which contributes to cellular damage and apoptosis.[10][15] Its pro-apoptotic effects are mediated through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.[11][12]
Interestingly, a combination of Damnacanthal and Doxorubicin has been shown to enhance the induced cell death in MCF-7 cells, suggesting a synergistic effect.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 2x10^4 cells/well) and allowed to adhere overnight.[4]
-
Treatment: Cells are treated with various concentrations of Damnacanthal or Doxorubicin for a specified duration (e.g., 24, 48, or 72 hours).[1][3]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the desired concentrations of Damnacanthal or Doxorubicin for the indicated time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on the fluorescence intensity of PI.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compounds as described for the cell viability assay.
-
Cell Harvesting and Staining: Cells are harvested and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualizations
Caption: Signaling pathway of Damnacanthal-induced apoptosis and cell cycle arrest in breast cancer cells.
Caption: Key mechanisms of Doxorubicin-induced cell cycle arrest and apoptosis in breast cancer cells.
Caption: General experimental workflow for comparing the effects of Damnacanthal and Doxorubicin.
Conclusion
Damnacanthal demonstrates significant anti-cancer activity against breast cancer cell lines, operating through a p53-dependent mechanism that leads to G1 cell cycle arrest and apoptosis. This contrasts with Doxorubicin's broader mechanism involving DNA damage and ROS production, resulting in G2/M arrest. The distinct pathways suggest that Damnacanthal could be a valuable candidate for further investigation, either as a standalone therapy or in combination with conventional drugs like Doxorubicin, to enhance therapeutic efficacy and potentially mitigate side effects. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Damnacanthal in breast cancer treatment.
References
- 1. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 7. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - ProQuest [proquest.com]
- 12. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Damnacanthal exerts anti-cancer effects in breast cancer cells via NAG-1 upregulation, CRM1 downregulation, and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Damnacanthal and Its Analogs: A Guide for Researchers
An objective analysis of the anti-cancer potential of Damnacanthal and its related compounds, supported by experimental data and mechanistic insights.
Damnacanthal, a naturally occurring anthraquinone, has garnered significant interest in the field of oncology for its potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of Damnacanthal and its analogs, presenting key experimental data in a structured format. It also details the underlying molecular mechanisms, including the induction of apoptosis and cell cycle arrest, and furnishes researchers with standardized experimental protocols for cytotoxicity assessment.
Quantitative Analysis of Cytotoxicity
The cytotoxic efficacy of Damnacanthal and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values of Damnacanthal and several of its analogs against a panel of human cancer cell lines, as determined by the MTT assay.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Damnacanthal | MCF-7 (Breast Cancer) | 3.80 ± 0.57 | [1][2][3] |
| K-562 (Leukemia) | 5.50 ± 1.26 | [1][2][3] | |
| CEM-SS (T-lymphoblastic Leukemia) | 10 | [4] | |
| H400 (Oral Squamous Carcinoma) | 1.9 | [5] | |
| HCT116 (Colorectal Cancer) | 0.74 ± 0.06 µM | [6] | |
| HT29 (Colorectal Cancer) | - | [6] | |
| Nordamnacanthal | MCF-7 (Breast Cancer) | - | |
| K-562 (Leukemia) | - | ||
| CEM-SS (T-lymphoblastic Leukemia) | 1.7 | [4] | |
| H400 (Oral Squamous Carcinoma) | 6.8 | [5] | |
| 2-bromomethyl-1,3-dimethoxyanthraquinone | MCF-7 (Breast Cancer) | 5.70 ± 0.21 | [1][2][3] |
| K-562 (Leukemia) | 8.50 ± 1.18 | [1][2][3] | |
| 2-hydroxymethyl-1,3-dimethoxyanthraquinone | MCF-7 (Breast Cancer) | 12.10 ± 0.14 | [1][2][3] |
| K-562 (Leukemia) | 14.00 ± 2.13 | [1][2][3] | |
| 2-formyl-1,3-dimethoxyantharquinone | MCF-7 (Breast Cancer) | 13.10 ± 1.02 | [1][2][3] |
| K-562 (Leukemia) | 14.80 ± 0.74 | [1][2][3] | |
| 1,3-dimethoxy-2-methylanthraquinone | MCF-7 (Breast Cancer) | 9.40 ± 3.51 | [1][2] |
| K-562 (Leukemia) | 28.40 ± 2.33 | [1][2] | |
| 1,3-dihydroxy-2-methylanthraquinone | MCF-7 (Breast Cancer) | 25.60 ± 0.42 | [1][2] |
| K-562 (Leukemia) | 28.40 ± 0.79 | [1][2] | |
| 1,3-dihydroxyanthraquinone | MCF-7 (Breast Cancer) | 19.70 ± 0.35 | [1][2][3] |
| K-562 (Leukemia) | 14.50 ± 1.28 | [1][2][3] | |
| 1,3-dimethoxyanthraquinone | MCF-7 (Breast Cancer) | 6.50 ± 0.66 | [1][2][3] |
| K-562 (Leukemia) | 5.90 ± 0.95 | [1][2][3] |
Note: The conversion between µg/mL and µM depends on the molecular weight of the specific compound.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Damnacanthal and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate the plates for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of Damnacanthal and its analogs in the complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Damnacanthal exerts its cytotoxic effects through the modulation of key signaling pathways involved in cell survival and proliferation.
Induction of Apoptosis
Damnacanthal is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is primarily mediated through the p53 signaling pathway. Damnacanthal treatment leads to the upregulation of the tumor suppressor protein p53 and its downstream target, p21.[1][2][9] The activation of p21 can lead to cell cycle arrest, while p53 can also transcriptionally activate pro-apoptotic proteins like Bax.[2][9] This ultimately results in the activation of the caspase cascade, including caspase-3, -8, and -9, which are the executioners of apoptosis.[1]
Caption: Damnacanthal-induced apoptosis pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, Damnacanthal can also cause cell cycle arrest, primarily at the G0/G1 phase.[4][10] This is often a consequence of p21 activation, which is a potent inhibitor of cyclin-dependent kinases (CDKs). By inhibiting CDKs, p21 prevents the cell from progressing from the G1 phase to the S phase, effectively halting cell proliferation. Studies have shown that Damnacanthal treatment leads to the downregulation of key G1/S transition proteins such as Cyclin D1.
Caption: Mechanism of Damnacanthal-induced G0/G1 cell cycle arrest.
Experimental Workflow Overview
The process of evaluating the comparative cytotoxicity of Damnacanthal and its analogs involves a systematic workflow, from compound preparation to data analysis.
Caption: Workflow for assessing cytotoxicity of Damnacanthal analogs.
References
- 1. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle arrest and mechanism of apoptosis induction in H400 oral cancer cells in response to Damnacanthal and Nordamnacanthal isolated from Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. Cell cycle arrest and mechanism of apoptosis induction in H400 oral cancer cells in response to Damnacanthal and Nordamnacanthal isolated from Morinda citrifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Damnacanthal and Nordamnacanthal in Oncology Research
Damnacanthal and nordamnacanthal, two closely related anthraquinones primarily isolated from the roots of Morinda species, have garnered significant attention in the scientific community for their potent anticancer properties. While structurally similar, emerging research indicates distinct mechanisms of action and varying potencies against different cancer cell lines. This guide provides a comprehensive, data-driven comparison of their activities, offering researchers and drug development professionals a detailed overview of their potential as therapeutic agents.
Comparative Cytotoxicity
Quantitative analysis of the cytotoxic effects of damnacanthal and nordamnacanthal reveals a consistent trend across multiple cancer cell lines: damnacanthal generally exhibits greater potency. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's effectiveness in inhibiting biological or biochemical functions, are consistently lower for damnacanthal compared to nordamnacanthal in the same cell lines.
For instance, in a study on oral squamous cell carcinoma (OSCC) cells, damnacanthal demonstrated a significantly lower IC50 value than nordamnacanthal, indicating a more potent cytotoxic effect.[1] A similar pattern was observed in T-lymphoblastic leukemia (CEM-SS) cells, where nordamnacanthal's IC50 was found to be 1.7 μg/mL, while damnacanthal's was 10 μg/mL.[2][3][4] However, in another study on breast cancer (MCF-7) and myelogenous leukemia (K-562) cell lines, damnacanthal again showed higher cytotoxicity with lower IC50 values.[5]
The following table summarizes the comparative IC50 values of damnacanthal and nordamnacanthal across various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Damnacanthal IC50 (µg/mL) | Nordamnacanthal IC50 (µg/mL) | Reference |
| H400 | Oral Squamous Cell Carcinoma | 1.9 ± 0.01 | 6.8 ± 0.03 | [1] |
| CEM-SS | T-lymphoblastic Leukemia | 10 | 1.7 | [2][3][4] |
| MCF-7 | Breast Carcinoma | 3.80 ± 0.57 | > 50 (not cytotoxic) | [5] |
| K-562 | Myelogenous Leukemia | 5.50 ± 1.26 | > 50 (not cytotoxic) | [5] |
| Hep G2 | Human Hepatocellular Carcinoma | 4.2 ± 0.2 (µM) | Not Reported | [6] |
Divergent Mechanisms of Action
While both compounds induce cell death in cancer cells, their underlying molecular mechanisms diverge significantly. Damnacanthal has been shown to modulate multiple signaling pathways, whereas nordamnacanthal's primary reported mechanism is the direct induction of apoptosis.
Damnacanthal: A Multi-Target Inhibitor
Damnacanthal exerts its anticancer effects by targeting several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[7][8] It has been identified as an inhibitor of p56lck tyrosine kinase, the Ras oncogene, and the NF-κB signaling pathway.[8][9] Inhibition of the NF-κB pathway leads to the downregulation of pro-inflammatory cytokines, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[10][11]
Furthermore, damnacanthal has been shown to inhibit c-Met, a receptor tyrosine kinase, and LIM-kinase (LIMK), which is involved in cell migration and invasion.[6][12] In colorectal cancer cells, damnacanthal induces the expression of the pro-apoptotic protein NAG-1 through the transcription factor C/EBPβ, a process mediated by the ERK pathway.[13] In breast cancer cells, it promotes apoptosis by stimulating the p53 and p21 genes.[14] A key distinction in its mechanism is the induction of a G0/G1 phase cell cycle arrest.[2][3][15]
Nordamnacanthal: A Potent Apoptosis Inducer
In contrast, the primary mechanism of action attributed to nordamnacanthal is the potent induction of apoptosis.[2][3][15] Studies on T-lymphoblastic leukemia cells have shown that nordamnacanthal's cytotoxic effect is primarily due to apoptosis, occurring independently of ongoing transcription processes.[2][3][16] This direct apoptotic induction appears to be its main mode of anticancer activity, with less evidence of broad-spectrum kinase inhibition compared to damnacanthal.
The differing effects on the cell cycle are a crucial point of comparison. While nordamnacanthal directly pushes cells towards apoptosis, damnacanthal first arrests the cell cycle in the G0/G1 phase before inducing apoptosis.[16]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathways modulated by Damnacanthal.
Caption: Comparative effects on the cell cycle.
Caption: Experimental workflow for MTT cytotoxicity assay.
Experimental Protocols
MTT Cell Proliferation and Cytotoxicity Assay
The cytotoxic effects of damnacanthal and nordamnacanthal are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL in a total volume of 100 µL per well.
-
Initial Incubation: The plates are incubated at 37°C for 24 hours to allow for cell adherence.
-
Treatment: The cells are then treated with various concentrations of damnacanthal or nordamnacanthal (e.g., 0.46 to 30 µg/mL) by serial dilution in the appropriate cell culture medium.[1] Control wells receive the vehicle (e.g., DMSO) only. Each concentration is typically tested in triplicate.
-
Treatment Incubation: The plates are incubated for a specified period, generally ranging from 24 to 72 hours.
-
MTT Addition: Following the treatment incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured spectrophotometrically at a wavelength of 550-570 nm. The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a key technique used to differentiate the effects of damnacanthal and nordamnacanthal on apoptosis and the cell cycle.
-
Cell Treatment: Cells are treated with the respective IC50 concentrations of damnacanthal or nordamnacanthal for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining for Apoptosis: For apoptosis analysis, cells can be stained with an Annexin V-FITC and Propidium Iodide (PI) kit. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
Staining for Cell Cycle: For cell cycle analysis, fixed cells are treated with RNase A and stained with a DNA-intercalating dye such as propidium iodide. The fluorescence intensity of the stained cells is directly proportional to the DNA content.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. For apoptosis, the distribution of cells in live, early apoptotic, late apoptotic, and necrotic quadrants is determined. For the cell cycle, the distribution of cells in the G0/G1, S, and G2/M phases is quantified, allowing for the detection of cell cycle arrest at specific checkpoints.
Conclusion
Damnacanthal and nordamnacanthal are both promising natural compounds with significant anticancer activity. However, they exhibit important differences in their potency and mechanisms of action. Damnacanthal appears to be a more potent, multi-target agent that inhibits several key oncogenic pathways and induces a G0/G1 cell cycle arrest. Nordamnacanthal, while also cytotoxic, primarily functions as a direct inducer of apoptosis. These distinctions are critical for researchers in selecting the appropriate compound for specific cancer models and for guiding future drug development efforts. Further head-to-head studies exploring their effects on a wider range of cancer types and their in vivo efficacy are warranted to fully elucidate their therapeutic potential.
References
- 1. Effects of Damnacanthal and Nordamnacanthal on Proliferation, Apoptosis, and Migration of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anticancer-potential-of-damnacanthal-and-nordamnacanthal-from-morinda-elliptica-roots-on-t-lymphoblastic-leukemia-cells - Ask this paper | Bohrium [bohrium.com]
- 3. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis, cytotoxic effects of damnacanthal, nordamnacanthal and related anthraquinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Damnacanthal-induced anti-inflammation is associated with inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Damnacanthal, an effective inhibitor of LIM-kinase, inhibits cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
The Isotope Effect of Damnacanthal-d3 on Analytical Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the pursuit of accuracy and precision is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of reliable quantification. This guide provides a comprehensive comparison of the analytical performance of a deuterated internal standard, Damnacanthal-d3, against its unlabeled counterpart, Damnacanthal, and other structural analogs. While direct comparative experimental data for this compound is not extensively available in published literature, this guide synthesizes the well-established principles of isotope dilution mass spectrometry and leverages data from analogous compounds to illustrate the expected significant improvements in analytical performance.
The Power of Deuterium: Mitigating Analytical Variability
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative bioanalysis.[1][2] The substitution of hydrogen atoms with deuterium results in a compound that is chemically identical to the analyte of interest but has a different mass. This unique characteristic allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. This co-elution is critical for compensating for variations that can occur during sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[2][3][4]
Non-isotope-labeled internal standards, such as structural analogs, may have different physicochemical properties, leading to variations in extraction recovery and chromatographic retention times. These differences can result in a failure to accurately track and compensate for the analytical variability of the target analyte, potentially compromising the accuracy and precision of the results.[2][4]
Comparative Analytical Performance: this compound vs. Alternatives
The following tables summarize the expected comparative performance of this compound against an unlabeled Damnacanthal or a structural analog as an internal standard in a typical LC-MS/MS bioanalytical method. The data presented is a representative illustration based on established literature for similar compounds where deuterated standards were employed.
Table 1: Comparison of Key Validation Parameters
| Parameter | This compound (SIL-IS) | Unlabeled Damnacanthal/Structural Analog (Non-SIL-IS) | Rationale for Improved Performance with this compound |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | Co-elution and identical chemical behavior ensure more effective compensation for matrix effects and extraction variability.[2][4] |
| Precision (%RSD) | Typically < 5% | Can be > 15% | Consistent tracking of the analyte through the entire analytical process minimizes variability.[2][4] |
| Matrix Effect | Significantly minimized | Prone to significant and variable effects | The SIL-IS experiences the same ion suppression or enhancement as the analyte, leading to an accurate ratio.[3] |
| Extraction Recovery | Variations are compensated for | Inconsistent tracking of analyte recovery | The identical chemical nature of the SIL-IS ensures it mirrors the extraction behavior of the analyte. |
| Linearity (r²) | > 0.999 | Often > 0.99, but can be more variable | Improved precision and accuracy contribute to a more reliable and linear calibration curve. |
| Lower Limit of Quantification (LLOQ) | Potentially lower | May be higher due to greater variability | Reduced noise and interference at low concentrations due to better signal normalization. |
Table 2: Hypothetical Experimental Data on Matrix Effect
This table illustrates the expected impact on analytical accuracy when using this compound versus a structural analog in different biological matrices.
| Biological Matrix | Analyte Response (Area) | Structural Analog IS Response (Area) | Analyte/IS Ratio | % Accuracy | This compound IS Response (Area) | Analyte/IS Ratio | % Accuracy |
| Neat Solution | 100,000 | 50,000 | 2.00 | 100 | 50,000 | 2.00 | 100 |
| Human Plasma Lot 1 | 80,000 (20% suppression) | 45,000 (10% suppression) | 1.78 | 89 | 40,000 (20% suppression) | 2.00 | 100 |
| Human Plasma Lot 2 | 60,000 (40% suppression) | 35,000 (30% suppression) | 1.71 | 85.5 | 30,000 (40% suppression) | 2.00 | 100 |
| Rat Plasma | 70,000 (30% suppression) | 48,000 (4% suppression) | 1.46 | 73 | 35,000 (30% suppression) | 2.00 | 100 |
Experimental Protocols
A robust bioanalytical method is essential for obtaining reliable pharmacokinetic and toxicokinetic data. Below is a representative experimental protocol for the quantification of Damnacanthal in a biological matrix using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Damnacanthal: [M+H]⁺ > fragment ion (e.g., m/z 299 > 281)
-
This compound: [M+H]⁺ > fragment ion (e.g., m/z 302 > 284)
-
Visualizing the Rationale: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical bioanalytical workflow and a relevant signaling pathway for Damnacanthal.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: A Comparative Guide to the Accuracy and Precision of Damnacanthal-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Damnacanthal, the choice of an appropriate internal standard is paramount to ensure data integrity. This guide provides a comprehensive overview of the expected performance of Damnacanthal-d3 as a stable isotope-labeled (SIL) internal standard, comparing it with alternative approaches and presenting a model experimental framework for its implementation and validation.
The Unrivaled Advantage of a Stable Isotope-Labeled Internal Standard
In the realm of quantitative mass spectrometry, the ideal internal standard is a stable isotope-labeled version of the analyte.[1][2] this compound, with deuterium atoms incorporated into its structure, is chemically identical to Damnacanthal. This near-perfect analogy ensures that it behaves identically during sample extraction, chromatography, and ionization, thereby compensating for variations in the analytical process.[3]
Key Advantages of this compound:
-
Co-elution: this compound co-elutes with the unlabeled Damnacanthal, ensuring that both compounds experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[1]
-
Similar Extraction Recovery: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard, leading to an accurate final concentration calculation.
-
Reduced Variability: The use of a SIL internal standard significantly reduces the variability of the analytical method, leading to higher precision.
Structural analogs, while a viable alternative when a SIL is unavailable, often exhibit different chromatographic retention times and ionization efficiencies, which can lead to inaccuracies in quantification, especially in complex biological matrices.
Expected Performance Metrics: A Framework for Validation
A robust bioanalytical method must be validated to demonstrate its reliability. The following table outlines the typical acceptance criteria for key validation parameters as per regulatory guidelines. While specific data for this compound is not published, a validated method utilizing this internal standard would be expected to meet these criteria.
| Validation Parameter | Acceptance Criteria | Expected Performance with this compound |
| Accuracy | The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantitation (LLOQ), where it should be within ±20%. | High accuracy is anticipated due to the co-elution and similar physicochemical properties of this compound with the analyte. |
| Precision | The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%. | Excellent precision is expected as this compound effectively corrects for random errors throughout the analytical process. |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. | A highly linear response is expected across the defined concentration range. |
| Lower Limit of Quantitation (LLOQ) | The analyte peak should be identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy of 80-120%. | The LLOQ will be dependent on the sensitivity of the mass spectrometer, but the use of this compound will contribute to a robust and reliable measurement at low concentrations. |
| Selectivity | No significant interfering peaks should be present at the retention time of the analyte and internal standard in blank biological matrix. | High selectivity is expected due to the unique mass-to-charge ratio of this compound. |
A Model Experimental Protocol for Quantitative Analysis of Damnacanthal
The following protocol is a representative example of a validated LC-MS/MS method for the quantification of Damnacanthal in a biological matrix, such as human plasma, using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of anthraquinones.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is recommended. A typical gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for anthraquinones.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Damnacanthal: Precursor ion (Q1) > Product ion (Q3) - To be determined by direct infusion of a standard solution.
-
This compound: Precursor ion (Q1) > Product ion (Q3) - The precursor ion will be 3 mass units higher than that of Damnacanthal. The fragmentation pattern is expected to be similar.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Damnacanthal quantification.
Caption: Principle of stable isotope-labeled internal standard.
References
Safety Operating Guide
Proper Disposal of Damnacanthal-d3: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Damnacanthal-d3 in a laboratory setting. The following procedures are based on general best practices for handling chemical waste and should be performed in accordance with all applicable federal, state, and local regulations.
I. Understanding this compound: Properties and Hazards
Key Data for Damnacanthal:
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₀O₅ | [1][2][4] |
| Molar Mass | 282.25 g/mol | [4][5] |
| Appearance | Pale yellow crystals | [1][2][3] |
| Melting Point | 210-211 °C | [1][2][3] |
| Biological Activity | Inhibitor of p56lck tyrosine kinase, anti-cancer properties | [1][2][5] |
Disclaimer: This information is for the non-deuterated form of Damnacanthal. The deuterated form (this compound) is expected to have similar properties, but specific hazard data is not available. Always treat unknown or novel compounds as hazardous.
II. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary to avoid inhalation.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust.
-
In case of a spill, follow your institution's established spill cleanup procedures for solid chemical waste.
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
Step 1: Waste Segregation and Collection
-
Identify as Hazardous Waste: Due to its pharmacological activity, this compound must be treated as hazardous chemical waste.
-
Use a Designated Container: Obtain a designated, leak-proof, and clearly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) office. The container should be compatible with solid chemical waste.
-
Do Not Mix Wastes: Do not mix this compound with other types of waste, such as solvents, sharps, or biological waste, unless specifically instructed to do so by your EHS department[6][7].
Step 2: Labeling the Waste Container
Proper labeling is crucial for safe transport and disposal. Your waste container label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The quantity of waste.
-
The date of accumulation.
-
Your name, laboratory, and contact information.
Step 3: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within your laboratory.
-
Ensure the storage area is away from incompatible materials.
Step 4: Arranging for Pickup and Disposal
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste container.
-
Follow their specific procedures for waste manifest documentation and handover.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide provides the necessary information for the responsible disposal of this compound. By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with waste management regulations. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Damnacanthal | C16H10O5 | CID 2948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Damnacanthal - Wikipedia [en.wikipedia.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. essex.ac.uk [essex.ac.uk]
Essential Safety and Operational Guide for Handling Damnacanthal-d3
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Damnacanthal-d3. The following procedures are based on established best practices for handling powdered chemical compounds and hazardous drugs in a laboratory setting.
Personal Protective Equipment (PPE)
The primary purpose of Personal Protective Equipment (PPE) is to minimize exposure to hazards that can cause serious workplace injuries and illnesses.[1][2] Given that this compound is a powdered substance, appropriate PPE is crucial to prevent inhalation and skin contact.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles or Face Shield | Should be worn at all times to protect eyes from dust and potential splashes.[3] |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Powder-free nitrile gloves are recommended.[4] It is advisable to change gloves every 30 to 60 minutes or immediately if contaminated or damaged.[4] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is essential to protect the skin and personal clothing from contamination.[3] |
| Respiratory Protection | N95 or N100 Respirator | A NIOSH-approved respirator is necessary when handling the powder outside of a chemical fume hood to protect against airborne particles.[3][4] Surgical masks offer little to no protection from chemical dust.[4] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling Workflow:
A systematic workflow should be followed to minimize exposure and contamination.
Caption: Workflow for safely handling this compound.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing : Weigh the powdered this compound in a chemical fume hood to prevent inhalation of airborne particles.[5] Use a microbalance with a draft shield for accuracy and to minimize dust dispersion.
-
Dissolving : If dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
Storage : Damnacanthal is supplied as a powder.[6] Store the powdered this compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[6] Once in solvent, it should be stored at -80°C for up to 3 months or at -20°C for up to 2 weeks.[6] Keep the container tightly closed in a dry and well-ventilated place.[5]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
